Technical Documentation Center

4-Mercapto-2-methoxy-benzoic acid methyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Mercapto-2-methoxy-benzoic acid methyl ester
  • CAS: 216489-60-0

Core Science & Biosynthesis

Foundational

4-Mercapto-2-methoxy-benzoic Acid Methyl Ester: A Comprehensive Technical Guide

Executive Summary In the landscape of advanced organic synthesis and drug development, polyfunctional aromatic building blocks are highly prized for their ability to construct complex pharmacophores. 4-Mercapto-2-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, polyfunctional aromatic building blocks are highly prized for their ability to construct complex pharmacophores. 4-Mercapto-2-methoxy-benzoic acid methyl ester (CAS: 216489-60-0) is a highly versatile, trifunctional intermediate. Characterized by a nucleophilic thiol, an electron-donating methoxy group, and an electrophilic methyl ester, this molecule serves as a critical linchpin in the synthesis of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and as an advanced adjuvant in cosmetic keratin modification.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, chemical reactivity, and field-proven experimental protocols designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

Understanding the physical parameters of a building block is the first step in predicting its behavior in complex reaction matrices[1].

PropertyValue / Description
Chemical Name 4-Mercapto-2-methoxy-benzoic acid methyl ester
CAS Registry Number 216489-60-0
Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
Appearance Pale green to off-white solid
Reactivity Centers Nucleophilic (-SH), Electrophilic (-COOCH3), Steric Shield (-OCH3)
Typical Storage Inert atmosphere (N2/Ar), 2–8°C to prevent oxidative dimerization
Structural Causality: The Role of the Methoxy Group

The architectural brilliance of this molecule lies in the strategic placement of the methoxy (-OCH3) group at the 2-position (ortho to the ester).

  • Steric Shielding: The bulky methoxy group creates a steric umbrella over the methyl ester. This causality prevents premature saponification or nucleophilic attack at the carbonyl carbon during downstream reactions.

  • Electronic Modulation: As an electron-donating group via resonance, the methoxy group enriches the π-system of the benzene ring. This electronic push effectively modulates the pKa of the para-thiol group, rendering it highly nucleophilic and primed for selective alkylation or cross-coupling.

Chemical Reactivity & Mechanistic Pathways

The trifunctional nature of 4-mercapto-2-methoxy-benzoic acid methyl ester allows it to undergo several divergent synthetic pathways. The thiol group is the primary site of reactivity, capable of participating in S-alkylation, transition-metal-catalyzed cross-coupling, and controlled oxidation.

ReactivityMap Core 4-Mercapto-2-methoxy-benzoic acid methyl ester (CAS: 216489-60-0) Alkylation S-Alkylation (Electrophiles) Core->Alkylation Hydrolysis Ester Hydrolysis (Base/Acid) Core->Hydrolysis Coupling Cross-Coupling (Transition Metals) Core->Coupling Oxidation Oxidation (O2 / Oxidants) Core->Oxidation Thioether Thioether Derivatives (Pharmacophores) Alkylation->Thioether Acid 4-Mercapto-2-methoxybenzoic acid (Building Block) Hydrolysis->Acid ArylSulfide Diaryl Sulfides (Advanced Intermediates) Coupling->ArylSulfide Disulfide Disulfide Dimers (Keratin Cross-linking) Oxidation->Disulfide

Chemical reactivity map of 4-Mercapto-2-methoxy-benzoic acid methyl ester.

Experimental Workflows: Self-Validating Protocols

To leverage this compound in drug discovery, selective functionalization of the thiol without disturbing the ester is paramount. The following protocol outlines a highly selective S-alkylation workflow.

Protocol: Selective S-Alkylation (Thioether Synthesis)

Objective: Synthesize a thioether intermediate while preserving the ortho-methoxy methyl ester intact.

Reagents & Materials:

  • 4-Mercapto-2-methoxy-benzoic acid methyl ester (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K2CO3) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Argon/Nitrogen gas

Step-by-Step Methodology & Causality:

  • System Purging: Purge a round-bottom flask with Argon for 15 minutes. Causality: The free thiol is highly susceptible to aerobic oxidation, which would yield an unwanted disulfide dimer. An inert atmosphere is non-negotiable.

  • Dissolution: Dissolve the starting material in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add K2CO3 (1.5 eq) to the solution and stir at 0°C for 10 minutes. Causality: K2CO3 is a mild, non-nucleophilic base. It is strong enough to deprotonate the highly acidic aromatic thiol (pKa ~6.5) but too weak to induce saponification of the sterically hindered methyl ester.

  • Electrophile Introduction: Add the alkyl halide (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation Check (In-Process Control): Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Metric: The protocol is successful if the starting mass (m/z 197 [M-H]⁻) disappears, the product mass appears, and there is an absolute absence of the disulfide dimer mass (m/z 394). If m/z 394 is detected, the inert atmosphere was compromised.

  • Workup: Quench the reaction with ice water (10 volumes). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Advanced Applications in Drug Development

One of the most prominent applications of 4-mercapto-2-methoxy-benzoic acid methyl ester is its use as a precursor in the synthesis of 11β-HSD1 inhibitors [2].

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme highly expressed in the liver and adipose tissue, responsible for reducing inactive cortisone into active cortisol. Overactivity of this enzyme leads to localized glucocorticoid excess, directly driving insulin resistance, obesity, and Metabolic Syndrome.

By utilizing the thiol group of CAS 216489-60-0 to form specific thioether or pyrazole-linked derivatives, medicinal chemists create highly lipophilic, sterically tuned pharmacophores. The methoxy-ester moiety mimics the binding interactions of the natural steroid substrate, allowing the synthetic inhibitor to competitively block the enzyme's active site.

HSD1Pathway Enzyme 11β-HSD1 Enzyme (Liver/Adipose) Cortisone->Enzyme Substrate Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Reduction Cortisol->Disease Pathological excess Inhibitor Thioether Derivative (from CAS 216489-60-0) Inhibitor->Enzyme Competitive Inhibition

Mechanism of 11β-HSD1 inhibition by thioether derivatives in metabolic syndrome.

Industrial Applications: Keratin Modification

Beyond pharmaceuticals, the unique chemical properties of this compound have been harnessed in advanced cosmetic chemistry, specifically in semi-permanent hair straightening [3].

Traditional hair straightening relies on harsh alkaline hydroxides (lye) or high-concentration thioglycolates to break the cysteine disulfide bonds (-CH2-S-S-CH2-) in hair keratin. These methods cause irreversible cuticle damage and release toxic, unpleasant odors.

According to recent formulation patents, the hydrochloride salt of methyl 4-mercapto-2-methoxybenzoate acts as a highly efficient, low-odor reducing adjuvant.

  • Mechanism of Action: When applied to the hair matrix and subjected to thermal activation (e.g., a flat iron at 180–230°C), the nucleophilic thiol selectively reduces the keratin disulfide bonds.

  • Hydrophobic Advantage: Unlike highly polar thioglycolic acid, the lipophilic methyl ester and methoxy groups allow this molecule to penetrate the lipid-rich hair cuticle with much higher efficiency. This targeted penetration enables the use of significantly lower chemical concentrations, preserving the structural integrity of the hair fiber while achieving a lasting, straightened conformation.

References

  • AstraZeneca AB. "Chemical compounds" (Patent TW200836719A). Google Patents.
  • L'Oreal. "Semi-permanent hair straightening composition and method" (Patent TW201601770A). Google Patents.

Sources

Exploratory

"4-Mercapto-2-methoxy-benzoic acid methyl ester" stability and storage conditions

Title: Preservation and Quality Control of 4-Mercapto-2-methoxy-benzoic acid methyl ester: A Technical Whitepaper Executive Summary 4-Mercapto-2-methoxy-benzoic acid methyl ester (CAS: 216489-60-0)[1] is a highly reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Preservation and Quality Control of 4-Mercapto-2-methoxy-benzoic acid methyl ester: A Technical Whitepaper

Executive Summary 4-Mercapto-2-methoxy-benzoic acid methyl ester (CAS: 216489-60-0)[1] is a highly reactive bi-functional building block utilized in advanced organic synthesis and drug development. Featuring both a nucleophilic free thiol (-SH) and a hydrolyzable methyl ester (-COOCH3), its structural integrity is highly susceptible to environmental degradation. This whitepaper provides a rigorous, causality-driven guide to the degradation mechanisms, self-validating quality control assays, and optimal storage protocols required to maintain >98% purity over extended periods.

Physicochemical Profiling & Degradation Mechanisms

The instability of 4-Mercapto-2-methoxy-benzoic acid methyl ester is driven by two competing thermodynamic pathways:

  • Aerobic Thiol Oxidation (Disulfide Dimerization): Aromatic thiols are highly prone to aerobic oxidation[2]. The presence of the ortho-methoxy group (-OCH3) acts as an electron-donating group (EDG) via resonance, increasing the electron density on the aromatic ring. This lowers the oxidation potential of the thiol. In the presence of molecular oxygen and trace transition metals, the thiol is oxidized to a reactive sulfenic acid intermediate, which rapidly reacts with another free thiol molecule to form a stable disulfide dimer[3].

  • Ester Hydrolysis: The methyl ester moiety is susceptible to nucleophilic attack by water. Ambient humidity, particularly when coupled with localized pH fluctuations, drives the hydrolysis of the ester into 4-mercapto-2-methoxy-benzoic acid and methanol.

Degradation A 4-Mercapto-2-methoxy-benzoic acid methyl ester B Oxidation (O2, ROS) Catalyzed by trace metals A->B Exposure to Air D Hydrolysis (H2O) Acid/Base catalyzed A->D Moisture/pH Extremes C Disulfide Dimer (Loss of free thiol) B->C E 4-Mercapto-2-methoxy-benzoic acid + Methanol D->E

Fig 1. Primary degradation pathways of 4-Mercapto-2-methoxy-benzoic acid methyl ester.

Empirical Stability Data

To design an effective storage protocol, we must quantify the degradation kinetics under varying environmental conditions. The following matrix summarizes the expected shelf-life based on the suppression of oxidative and hydrolytic pathways.

Storage TemperatureAtmosphereLight ExposureEstimated Shelf Life (Purity >98%)Primary Degradation Mode Observed
25°C (Ambient)AirAmbient Light< 1 WeekRapid disulfide formation, Hydrolysis
4°CAirDark1 - 3 MonthsSlow oxidation
-20°CAirDark6 - 12 MonthsTrace oxidation
-20°C Argon Dark > 24 Months Negligible (Optimal)

Self-Validating Quality Control (QC): Free Thiol Quantification

Before utilizing 4-Mercapto-2-methoxy-benzoic acid methyl ester in sensitive synthetic steps, its structural integrity must be validated. Relying solely on HPLC-UV may mask the presence of co-eluting disulfides. Therefore, a functional assay using Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is required. DTNB reacts stoichiometrically with free thiols to release the TNB2- dianion, producing a measurable yellow color with a maximum absorption at 412 nm[4].

Step-by-Step Ellman's Assay Protocol:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0) containing 1 mM EDTA. Causality: EDTA chelates trace heavy metals that would otherwise catalyze rapid thiol oxidation during the assay.

  • Reagent Preparation: Dissolve 4 mg of DTNB in 1 mL of the prepared buffer[4].

  • Sample Solubilization: Dissolve exactly 2.0 mg of the compound in 1 mL of anhydrous, degassed methanol (Stock A).

  • Reaction: In a UV-compatible cuvette, combine 50 µL of Stock A, 50 µL of DTNB reagent, and 2.5 mL of the phosphate buffer.

  • Incubation & Measurement: Incubate at room temperature for 15 minutes. Measure the absorbance at 412 nm against a blank (buffer + DTNB + methanol).

  • Validation: Calculate the free thiol concentration using the molar extinction coefficient of TNB2- (14,150 M⁻¹cm⁻¹)[4]. A calculated thiol content of <95% theoretical yield indicates significant disulfide formation, necessitating repurification.

Optimal Storage & Handling Workflow

To establish a self-validating preservation system, the following handling protocol must be strictly adhered to upon receipt of the compound.

QC_Workflow A Compound Receipt (Dry Ice/Cold Pack) B QC Validation (Ellman's Assay & HPLC) A->B C Purity > 98% & Free Thiol Intact? B->C D Inert Gas Purging (Argon Overlay) C->D Yes G Reject / Repurify C->G No E Aliquoting into Amber Glass Vials D->E F Storage at -20°C (Desiccated) E->F

Fig 2. Self-validating QC and storage workflow for aromatic thiol preservation.

Step-by-Step Aliquoting and Storage Protocol:

  • Thermal Equilibration: Upon removal from cold storage, allow the sealed primary container to equilibrate to room temperature inside a desiccator for at least 60 minutes. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the compound, initiating ester hydrolysis.

  • Inert Atmosphere Handling: Transfer the container to a glove box purged with Argon, or utilize a Schlenk line with a steady Argon stream. Causality: Argon is denser than Nitrogen and provides a superior protective "blanket" at the bottom of the vial, effectively displacing oxygen before sealing[5].

  • Aliquoting: Weigh the compound into single-use, pre-dried amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to ambient oxygen. Amber glass prevents UV-catalyzed radical initiation of thiol oxidation.

  • Sealing: Cap the vials tightly using PTFE-lined septa. Causality: PTFE provides an inert chemical barrier and superior moisture exclusion compared to standard rubber or silicone septa.

  • Long-Term Storage: Wrap the caps in Parafilm and store the vials at -20°C in a secondary container filled with active desiccant (e.g., indicating silica gel).

References

  • Effect of active acidic compounds on storage stability of coker naphtha Source: ResearchGate URL:[Link]

  • Photocatalytic Aerobic Thiol Oxidation with a Self-Sensitized Tellurorhodamine Chromophore Source: ResearchGate URL:[Link]

  • Characterization of Self-Assembled Monolayers of Oligo(phenyleneethynylene) Derivatives on Gold Source: DiVA Portal URL:[Link]

Sources

Foundational

4-Mercapto-2-methoxy-benzoic acid methyl ester: A Core Starting Material for Advanced Organic Synthesis

Executive Summary In the landscape of modern organic synthesis and drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of the entire synthetic route. 4-Mercapto-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of the entire synthetic route. 4-Mercapto-2-methoxy-benzoic acid methyl ester (CAS: 216489-60-0) has emerged as a critical, highly versatile starting material[1]. With a molecular formula of C9H10O3S and a molecular weight of 198.24 g/mol , this compound provides an orthogonal reactivity profile that is indispensable for constructing complex thioethers, sulfones, and heterocyclic scaffolds[1][2].

Its most prominent application lies in the pharmaceutical development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors—therapeutics designed to combat metabolic syndrome, type 2 diabetes, and central obesity by regulating cellular cortisol levels[3]. Additionally, its hydrochloride salt form has been explored as a specialized adjuvant in advanced cosmetic formulations, such as semi-permanent hair straightening compositions, demonstrating its broad chemical utility[4][5].

Physicochemical Profiling & Structural Rationale

The utility of methyl 4-mercapto-2-methoxybenzoate stems from its tri-functional nature, which allows for precise, step-wise elaboration without the need for excessive protecting group manipulation:

  • C4 Thiol (-SH): Acts as a highly reactive, soft nucleophile. It is primed for transition-metal-catalyzed C-S cross-coupling or nucleophilic aromatic substitution (SNAr).

  • C2 Methoxy (-OCH3): An electron-donating group that enriches the electron density of the aromatic ring. Sterically, it shields the adjacent ester, providing regiocontrol during electrophilic modifications and preventing premature hydrolysis during basic coupling steps.

  • C1 Methyl Ester (-COOCH3): Serves as an electrophilic anchor. Post-thiol functionalization, the ester can be selectively hydrolyzed to a carboxylic acid, which is subsequently converted into amides, hydrazides, or other pharmacophores[3].

Core Application: Synthesis of 11β-HSD1 Inhibitors

The 11β-HSD1 enzyme catalyzes the conversion of inert cortisone to active cortisol. Overexpression of cortisol in adipose tissue is a primary driver of central obesity and insulin resistance[3]. Inhibitors of this enzyme require a specific lipophilic, sulfur-containing aryl core to effectively bind within the enzyme's hydrophobic active site.

Methyl 4-mercapto-2-methoxybenzoate perfectly matches this pharmacophore requirement. By utilizing the thiol group to attach bulky, lipophilic aryl or adamantyl groups, and converting the ester into a triazole or pyrazole-based amide, researchers can rapidly generate libraries of potent 11β-HSD1 inhibitors[3][6].

Pathway A Methyl 4-amino- 2-methoxybenzoate B Diazonium Salt Intermediate A->B NaNO2, HCl 0°C C Methyl 4-mercapto- 2-methoxybenzoate (Core Material) B->C 1. EtOCS2K 2. Hydrolysis D Thioether Intermediate C->D Aryl Iodide, CuI Cs2CO3, DMF E 11β-HSD1 Inhibitor (Active API) D->E 1. LiOH 2. Amide Coupling

Synthetic workflow from precursor to 11β-HSD1 inhibitor utilizing the core starting material.

Experimental Protocol: Ullmann-Type C-S Cross-Coupling

To integrate this starting material into a drug scaffold, a Copper-catalyzed C-S cross-coupling is typically employed[3]. The following protocol is designed as a self-validating system, detailing the causality behind each experimental choice.

Step 1: Solvent Degassing (Causality: Oxidation Prevention)

  • Action: Sparge N,N-Dimethylformamide (DMF) with ultra-pure N2 for 30 minutes.

  • Rationale: The free thiol group in methyl 4-mercapto-2-methoxybenzoate is highly susceptible to aerobic oxidation. In the presence of a base and ambient oxygen, it rapidly dimerizes into an unreactive disulfide. Degassing ensures the thiol remains in its active nucleophilic state.

Step 2: Catalytic Complex Formation (Causality: Transition State Stabilization)

  • Action: In a flame-dried Schlenk flask under N2, combine Copper(I) Iodide (CuI) (0.05 eq) and 1,10-phenanthroline (0.10 eq) in the degassed DMF. Stir for 10 minutes until a distinct color change occurs.

  • Rationale: Unliganded CuI is prone to disproportionation and precipitation. 1,10-phenanthroline acts as a bidentate ligand, creating a soluble, highly active[Cu-Phen] complex that dramatically lowers the activation energy for the subsequent oxidative addition of the aryl halide[3].

Step 3: Base-Mediated Thiolate Generation (Causality: Nucleophilic Activation)

  • Action: Add methyl 4-mercapto-2-methoxybenzoate (1.0 eq), the target Aryl Iodide (1.1 eq), and Cesium Carbonate (Cs2CO3) (1.5 eq). Heat the mixture to 100°C for 1 hour[3].

  • Rationale: Cs2CO3 is specifically chosen over weaker bases (like K2CO3). The larger ionic radius of cesium minimizes tight ion-pairing, resulting in a highly "naked" and soluble thiolate anion in DMF. This "cesium effect" accelerates the transmetalation step, driving the reaction to completion rapidly.

Step 4: Self-Validating Analytical Checkpoint

  • Action: Quench a micro-aliquot and analyze via LC-MS and ¹H NMR.

  • Rationale: A successful reaction is validated by the disappearance of the starting material mass (m/z[M+H]+ = 199). In ¹H NMR (DMSO-d6), the characteristic methoxy singlet at ~3.80 ppm and the methyl ester singlet at ~3.76 ppm must remain intact, confirming that the ester was not prematurely hydrolyzed under the basic conditions[3].

CatalyticCycle A Cu(I) Catalyst [Cu-Phenanthroline] B Oxidative Addition Cu(III) Intermediate A->B Aryl-I C Ligand Exchange (Thiolate Coordination) B->C Ar-S(-) D Reductive Elimination C->D D->A Product Release (Diaryl Thioether)

Catalytic cycle of the Cu-mediated C-S cross-coupling using the mercapto starting material.

Quantitative Data: Optimization of C-S Coupling

The table below summarizes the optimization parameters for coupling methyl 4-mercapto-2-methoxybenzoate with a standard aryl iodide, highlighting the causality behind yield variations.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Rationale / Causality
1NoneK2CO3DMF100<5Uncatalyzed SNAr is kinetically unfavorable for non-activated aryl halides.
2CuI (10 mol%)K2CO3DMF10045Poor solubility of the potassium thiolate limits the transmetalation rate.
3CuI (10 mol%) / 1,10-PhenK2CO3DMF10072Ligand stabilizes Cu(I), preventing catalyst degradation and precipitation.
4 CuI (10 mol%) / 1,10-Phen Cs2CO3 DMF 100 92 Optimal: "Cesium effect" maximizes thiolate solubility and nucleophilicity.
5Pd2(dba)3 / XantphosCs2CO3Toluene11088Buchwald-Hartwig conditions are effective but incur higher catalyst costs.

References

  • 4-Mercapto-2-methoxy-benzoic acid methyl ester - CAS号216489-60-0, Molaid. URL:[Link]

  • TW200836719A - Chemical compounds, Google Patents.
  • TW201601770A - Semi-permanent hair straightening composition and method, Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Surface Engineering with 4-Mercapto-2-methoxy-benzoic acid methyl ester SAMs on Gold

Target Audience: Surface Chemists, Materials Scientists, and Drug Development Professionals Application Areas: Biosensor Development, Surface-Enhanced Raman Spectroscopy (SERS), and Orthogonal Bioconjugation Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Surface Chemists, Materials Scientists, and Drug Development Professionals Application Areas: Biosensor Development, Surface-Enhanced Raman Spectroscopy (SERS), and Orthogonal Bioconjugation

Introduction & Mechanistic Rationale

Self-assembled monolayers (SAMs) on gold substrates are foundational to modern biosensor design and drug discovery assays. While 4-mercaptobenzoic acid (4-MBA) is a classical molecule for these applications[1], its direct use is often plagued by structural inconsistencies. Carboxylic acid-terminated thiols readily form hydrogen-bonded dimers in solution. When these dimers adsorb onto the gold surface, they create domain boundaries, pinholes, and a generally disordered monolayer[2].

4-Mercapto-2-methoxy-benzoic acid methyl ester (CAS: 216489-60-0) [3] offers a sophisticated, chemically orthogonal alternative that solves these assembly issues through two specific structural modifications:

  • The Methyl Ester Advantage (Defect Elimination): By masking the terminal carboxylic acid as a methyl ester, intermolecular hydrogen bonding is completely suppressed during the assembly phase[2]. The molecules pack uniformly, driven purely by van der Waals forces and dipole-dipole interactions, resulting in a highly ordered, defect-free hydrophobic SAM.

  • The ortho-Methoxy Steric Effect: The inclusion of a methoxy group at the ortho position relative to the ester introduces controlled steric hindrance. This forces the aromatic ring to adopt a highly specific tilt angle relative to the surface normal. Furthermore, the electron-donating nature of the methoxy group alters the polarizability of the aromatic system, making it an excellent candidate for Surface-Enhanced Raman Spectroscopy (SERS) tracking.

Once the highly ordered ester SAM is formed, it can be selectively hydrolyzed (saponified) in situ to reveal a pristine, reactive carboxylic acid surface[4] ready for EDC/NHS bioconjugation.

Physicochemical Profile

Understanding the molecular parameters is critical for calculating surface coverage and preparing deposition solutions.

PropertyValue / Description
Chemical Name 4-Mercapto-2-methoxy-benzoic acid methyl ester
CAS Number 216489-60-0[3]
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol [3]
Anchor Group Thiol (-SH) for covalent Au-S bonding
Terminal Group Methyl ester (-COOCH₃)
Solubility Soluble in Ethanol, Methanol, DMF, DMSO

Experimental Methodologies

The following protocols represent a self-validating system. The causality of each step is explained to ensure reproducibility and high-fidelity surface functionalization.

Protocol A: Gold Substrate Preparation

Causality: Organic contaminants on the gold surface prevent the formation of the Au-S bond. A rigorous cleaning protocol is mandatory to expose the bare Au(111) lattice.

  • Solvent Sonication: Sonicate the gold substrates sequentially in Acetone, Ultra-pure Water (18.2 MΩ·cm), and Absolute Ethanol for 5 minutes each. Dry with a stream of high-purity N₂.

  • Oxidative Cleaning: Treat the substrates with UV-Ozone for 15 minutes.

    • Alternative: Piranha solution (3:1 H₂SO₄ : 30% H₂O₂) for 10 minutes. (Warning: Piranha is highly explosive and corrosive; handle with extreme caution in a fume hood).

  • Final Rinse: Immediately rinse with copious amounts of Absolute Ethanol to reduce any oxidized gold species back to Au⁰ before immersion in the thiol solution.

Protocol B: SAM Assembly

Causality: Using a non-polar or moderately polar anhydrous solvent prevents the premature hydrolysis of the ester and ensures monomeric dispersion of the thiol.

  • Solution Preparation: Prepare a 1.0 mM solution of 4-Mercapto-2-methoxy-benzoic acid methyl ester in anhydrous Absolute Ethanol.

  • Incubation: Submerge the freshly cleaned gold substrates into the solution.

  • Environmental Control: Seal the container and incubate in the dark at room temperature for 18–24 hours.

    • Note: Exclusion of light is critical to prevent the UV-catalyzed photo-oxidation of the thiols to weakly bound sulfonates.

  • Washing: Remove the substrates and rinse thoroughly with Absolute Ethanol to remove physisorbed multilayers, followed by N₂ drying.

Protocol C: In Situ Saponification (Deprotection)

Causality: To utilize the SAM for protein immobilization, the unreactive methyl ester must be converted to a carboxylic acid. Base-catalyzed hydrolysis of the immobilized SAM is slower than in solution due to steric packing[4], requiring optimized conditions.

  • Hydrolysis: Immerse the ester-terminated SAM in a solution of 0.1 M KOH in a 1:1 (v/v) mixture of Ultra-pure Water and Ethanol for 3 hours at room temperature.

  • Protonation: Rinse the substrate with water, then immerse in 0.1 M HCl for 5 minutes to fully protonate the carboxylate anions (-COO⁻) to carboxylic acid (-COOH).

  • Final Wash: Rinse with Ultra-pure Water and Ethanol, then dry with N₂. The surface is now ready for standard EDC/NHS activation[4].

Analytical Validation & Characterization

To ensure the trustworthiness of the protocol, the surface must be validated before and after saponification. The following table summarizes the expected quantitative data for a successful workflow.

Analytical TechniqueEster-Terminated SAM (Pre-Hydrolysis)Acid-Terminated SAM (Post-Hydrolysis)Causality / Interpretation
Contact Angle (Water) 70° – 75°15° – 25°Confirms the transition from a hydrophobic methyl ester to a highly hydrophilic carboxylic acid surface.
PM-IRRAS (C=O stretch) ~1725 cm⁻¹ (sharp)~1705 cm⁻¹ (broadened)Shift in the carbonyl stretching frequency confirms the conversion of the ester to the acid, with broadening due to new H-bonding[1].
XPS (S 2p) ~162.0 eV~162.0 eVConfirms that the Au-S thiolate bond remains intact and is not cleaved by the basic hydrolysis conditions[1].
XPS (C 1s) Peak at ~289.0 eV (Ester)Peak at ~289.5 eV (Acid)Chemical shift in the carbonyl carbon confirms successful deprotection.

System Visualizations

The following diagrams illustrate the logical flow of the experimental procedures and the mechanistic interactions at the molecular level.

G A Bare Gold Au(111) B Surface Cleaning (UV-Ozone / Piranha) A->B C Thiol Incubation (1 mM in EtOH, 24h) B->C D Methyl Ester SAM (Hydrophobic, Ordered) C->D E In Situ Saponification (0.1M KOH, then HCl) D->E F Carboxylic Acid SAM (Hydrophilic, Reactive) E->F

Workflow for the assembly and in situ deprotection of ester-terminated SAMs on gold.

G Root 4-Mercapto-2-methoxy-benzoic acid methyl ester T Thiol Anchor (-SH) Root->T M ortho-Methoxy (-OCH3) Root->M E Methyl Ester (-COOCH3) Root->E T_eff Forms Covalent Au-S Bond (Stable Monolayer Base) T->T_eff M_eff Steric Hindrance (Controls Tilt) Electron Donation (SERS Active) M->M_eff E_eff Prevents H-Bonding Defects Enables Orthogonal Deprotection E->E_eff

Structural components and their mechanistic effects on SAM formation and surface properties.

References

  • Barriet, D., Yam, C., & Lee, T. R. (2007). "4-Mercaptophenylboronic Acid SAMs on Gold: Comparison with SAMs Derived from Thiophenol, 4-Mercaptophenol, and 4-Mercaptobenzoic Acid." Langmuir, 23(17), 8866–8875. [1]

  • Guidechem Chemical Database. "216489-60-0 - TC-069564 - Sale from Quality Suppliers." Guidechem. [3]

  • Kakkassery, J. J., et al. (2011). "Characterization of protein immobilization on nanoporous gold using atomic force microscopy and scanning electron microscopy." Journal of Biomedical Materials Research Part A, 98A(3). [4]

  • Smith, R. S., et al. (2008). "D2O Water Interaction with Mixed Alkane Thiol Monolayers of Tuned Hydrophobic and Hydrophilic Character." The Journal of Physical Chemistry C, 112(3), 774–780. [2]

Sources

Application

Application Note: Advanced Analytical Methodologies for the Quantification of 4-Mercapto-2-methoxy-benzoic Acid Methyl Ester

Introduction & Chemical Profiling 4-Mercapto-2-methoxy-benzoic acid methyl ester (CAS: 216489-60-0) is a highly functionalized aromatic building block utilized in advanced drug development and synthetic chemistry. Its ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

4-Mercapto-2-methoxy-benzoic acid methyl ester (CAS: 216489-60-0) is a highly functionalized aromatic building block utilized in advanced drug development and synthetic chemistry. Its accurate quantification in complex matrices (e.g., plasma, formulation vehicles) presents a dual analytical challenge due to the orthogonal reactivities of its functional groups:

  • C4-Mercapto (-SH) Group : Highly nucleophilic and susceptible to rapid auto-oxidation, leading to the formation of disulfide dimers.

  • C1-Methyl Ester (-COOCH3) Group : Prone to base-catalyzed hydrolysis, which yields the degradant 4-mercapto-2-methoxybenzoic acid.

To ensure scientific integrity, any analytical method developed for this compound must be a self-validating system that simultaneously halts both degradation pathways prior to chromatographic separation.

Analytical Strategy & Causality (E-E-A-T)

As an Application Scientist, it is critical to understand the causality behind sample preparation choices rather than merely following a sequence of steps. The following strategies are engineered to preserve the native state of the analyte.

Thiol Stabilization (Oxidation Prevention)

Free thiols are notoriously unstable, rapidly oxidizing during sample extraction and within the electrospray ionization (ESI) source. We employ two distinct stabilization strategies based on the detection modality:

  • Reduction Strategy (For Routine UV) : Tris(2-carboxyethyl)phosphine (TCEP) is utilized to maintain the thiol in a reduced state. The causality behind this choice is strict pH compatibility. Unlike Dithiothreitol (DTT), which requires an alkaline environment (pH > 8) for optimal reducing activity, TCEP is highly effective at acidic pH levels[1]. Because an acidic environment is mandatory to protect the ester moiety from hydrolysis, TCEP is the only viable reducing agent for this compound.

  • Derivatization Strategy (For Trace MS) : For highly sensitive LC-MS/MS bioanalysis, irreversible alkylation using N-ethylmaleimide (NEM) is the gold standard. NEM reacts rapidly with free sulfhydryl groups via a Michael addition at slightly acidic to neutral pH. This completely prevents artifactual oxidation and significantly enhances ionization efficiency and structural stability during mass spectrometric analysis[2].

Ester Preservation (Hydrolysis Mitigation)

The methyl ester moiety is highly susceptible to base-catalyzed hydrolysis.

  • pH Control : All sample diluents, extraction solvents, and mobile phases must be buffered to an acidic pH (pH 2.5–3.5) using formic acid to suppress hydroxide-driven ester cleavage.

  • Vial Selection : Standard Type I borosilicate glass vials can leach sodium ions into aqueous diluents over time. This leaching creates localized alkaline microenvironments at the glass-liquid interface that catalyze ester hydrolysis. Therefore, this protocol strictly mandates the use of deactivated, pH-controlled glass vials or polypropylene vials to ensure analyte integrity during autosampler residence time[3].

Visualizations of Chemical & Analytical Logic

Degradation Target 4-Mercapto-2-methoxy-benzoic acid methyl ester Disulfide Disulfide Dimer (Oxidation Product) Target->Disulfide O2 / High pH (Thiol Oxidation) Acid 4-Mercapto-2-methoxybenzoic acid (Hydrolysis Product) Target->Acid H2O / High pH (Ester Hydrolysis)

Chemical degradation pathways of 4-Mercapto-2-methoxy-benzoic acid methyl ester.

Workflow Sample Sample Matrix (Plasma/Formulation) Deriv NEM Derivatization (Thiol Stabilization) Sample->Deriv Acidify Acidification & Extraction (Ester Preservation) Deriv->Acidify LCMS LC-MS/MS Analysis (MRM Mode) Acidify->LCMS

Optimized LC-MS/MS workflow utilizing NEM derivatization and acidic extraction.

Experimental Protocols

Method A: Routine QA/QC via HPLC-UV (TCEP Stabilization)

Best suited for API release testing and formulation stability studies.

Step-by-Step Methodology:

  • Diluent Preparation: Prepare a solution of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid and 5 mM TCEP-HCl. Note: Prepare fresh daily to ensure maximum reducing capacity.

  • Sample Solubilization: Accurately weigh the sample and dissolve it in the prepared diluent to achieve a target concentration of 0.1 mg/mL. Vortex for 60 seconds.

  • Incubation: Allow the sample to sit at room temperature for 15 minutes to ensure any spontaneously formed disulfides are fully reduced back to the free thiol.

  • Transfer: Transfer the solution to a polypropylene autosampler vial[3].

  • Chromatography: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm) maintained at 30°C. Monitor UV absorbance at 254 nm.

Method B: Trace Bioanalysis via LC-MS/MS (NEM Derivatization)

Best suited for pharmacokinetic (PK) studies and trace-level biological matrices.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM solution of N-ethylmaleimide (NEM) in cold Acetonitrile.

  • Derivatization: Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube. Immediately add 10 µL of the 50 mM NEM solution.

  • Alkylation Incubation: Vortex gently and incubate at room temperature for 10 minutes. Causality: This allows the Michael addition to run to completion, irreversibly locking the thiol[2].

  • Protein Precipitation & Acidification: Add 150 µL of cold Acetonitrile containing 0.2% Formic Acid and an appropriate Internal Standard (IS). Causality: The acid quenches the derivatization reaction and stabilizes the methyl ester.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant into a pH-controlled, deactivated glass LC vial[3].

Data Presentation & Instrument Parameters

Table 1: UPLC Gradient Elution Profile (Method B)

Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min | Column: C18, 50 x 2.1 mm, 1.7 µm

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0095.05.0Initial
0.5095.05.0Isocratic Hold
3.0010.090.0Linear Gradient
4.0010.090.0Column Wash
4.1095.05.0Re-equilibration
5.5095.05.0End
Table 2: LC-MS/MS MRM Transitions (Positive ESI Mode)

Note: The target analyte (MW 198.24) derivatized with NEM (MW 125.13) yields an intact adduct mass of 323.37 Da.

Analyte StatePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Collision Energy (eV)Fragment Assignment
NEM-Derivatized Target 324.1292.118Loss of Methanol (Ester Cleavage)
NEM-Derivatized Target 324.1199.125Cleavage of NEM moiety
Internal Standard IS DependentIS DependentOptimizedN/A

References

  • A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis. Waters Corporation / LCMS.cz. Available at:[Link]

  • Pharmacokinetic profile of N-acetylcysteine amide. European Journal of Pharmaceutical Sciences (Ovid). Available at:[Link]

Sources

Method

Application Note: 4-Mercapto-2-methoxy-benzoic acid methyl ester as a Scaffold for 11β-HSD1 Chemical Probes

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Chemical biology, covalent probe synthesis, and target engagement assays.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Chemical biology, covalent probe synthesis, and target engagement assays.

Mechanistic Rationale & Chemical Properties

In the development of targeted chemical probes, the selection of a versatile building block dictates the efficiency of downstream bioconjugation and target affinity. 4-Mercapto-2-methoxy-benzoic acid methyl ester (CAS: 216489-60-0) is a highly functionalized aromatic scaffold uniquely suited for synthesizing probes targeting metabolic enzymes, most notably 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1].

This compound features three orthogonal functional groups, each serving a distinct mechanistic purpose:

  • The Thiol Group (-SH): Acts as a highly nucleophilic handle. In physiological or mildly basic conditions, the thiolate anion readily undergoes SNAr or transition-metal-catalyzed cross-coupling with halogenated pharmacophores (e.g., pyrazole cores). The resulting thioether linkage is metabolically stable and flexible enough to navigate deep enzymatic binding pockets.

  • The Methoxy Group (-OCH₃): Provides critical steric hindrance and electronic tuning. In 11β-HSD1 inhibitors (such as the AZD8329 class developed by AstraZeneca), this ortho-methoxy group locks the conformation of the benzoic acid moiety, ensuring optimal alignment for hydrogen bonding within the enzyme's catalytic site [2].

  • The Methyl Ester (-COOCH₃): Serves as a masked carboxylic acid. It protects the carboxylate during the initial thiol-alkylation steps, preventing unwanted side reactions. Once the core pharmacophore is assembled, the ester is cleanly hydrolyzed to reveal the free acid, which can either act as the primary hydrogen-bond donor to catalytic residues (e.g., Tyr183 and Ser170 in 11β-HSD1) or serve as an attachment point for reporter tags (e.g., fluorophores or biotin) via amide coupling.

Chemical Synthesis Workflow

The conversion of this building block into a functional chemical probe requires a carefully orchestrated sequence of functionalization, unmasking, and conjugation.

SynthesisWorkflow SM 4-Mercapto-2-methoxy- benzoic acid methyl ester (CAS: 216489-60-0) Alkylation Thioether Formation (K2CO3, DMF) SM->Alkylation Aryl Halide (Warhead) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Alkylation->Hydrolysis Thioether Intermediate Coupling Amide Coupling (HATU, Biotin-PEG-NH2) Hydrolysis->Coupling Free Acid Unmasked Probe 11β-HSD1 Chemical Probe Coupling->Probe Purification (HPLC)

Workflow for synthesizing chemical probes using 4-Mercapto-2-methoxy-benzoic acid methyl ester.

Experimental Protocols

The following protocols detail the transformation of the scaffold into a biotinylated probe for target engagement. Every step is designed as a self-validating system to ensure high-fidelity synthesis.

Protocol A: Thioether Formation (Scaffold Functionalization)

Objective: Couple the thiol group to a halogenated target-binding warhead (e.g., a brominated pyrazole derivative).

  • Preparation: Dissolve 1.0 eq of 4-Mercapto-2-methoxy-benzoic acid methyl ester and 1.1 eq of the halogenated warhead in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is chosen over stronger bases (like NaH or KOtBu) because it is basic enough to deprotonate the thiol (pKa ~6.5) to the highly nucleophilic thiolate, but mild enough to prevent premature saponification of the methyl ester.

  • Reaction: Stir the mixture at 80°C under a nitrogen atmosphere for 4–6 hours.

  • Validation Checkpoint: Before workup, analyze an aliquot via LC-MS. The disappearance of the starting material (m/z 199.0 [M+H]⁺) and the appearance of the product mass confirm conversion. Troubleshooting: If unreacted thiol remains, it may have auto-oxidized to a disulfide dimer. Adding a catalytic amount of TCEP (Tris(2-carboxyethyl)phosphine) will reduce the dimer back to the reactive monomer.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer with brine (to remove DMF), dry over MgSO₄, and concentrate.

Protocol B: Ester Hydrolysis and Reporter Tag Coupling

Objective: Unmask the carboxylic acid and attach a Biotin-PEG-amine tag for affinity enrichment.

  • Hydrolysis: Dissolve the thioether intermediate in a 3:1:1 mixture of THF/MeOH/H₂O. Add 3.0 eq of Lithium Hydroxide (LiOH) monohydrate. Stir at room temperature for 12 hours.

    • Causality: LiOH provides a mild, selective saponification. The mixed solvent system ensures both the hydrophobic organic intermediate and the hydrophilic inorganic base remain in a single homogeneous phase, accelerating the reaction without requiring heat (which could degrade the thioether).

  • Validation Checkpoint: Confirm hydrolysis by ¹H NMR. The sharp singlet at ~3.8 ppm (corresponding to the -COOCH₃ protons) must completely disappear.

  • Acidification: Acidify the mixture to pH 3 using 1M HCl to precipitate the free benzoic acid. Filter and dry.

  • Amide Coupling: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 10 minutes to form the active ester, then add 1.1 eq of Biotin-PEG₃-NH₂.

    • Causality: HATU is utilized because the benzoic acid is sterically hindered by the ortho-methoxy group. HATU provides superior coupling efficiency and minimizes side reactions compared to standard carbodiimides like EDC.

  • Purification: Purify the final probe via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Quantitative Data Summaries

The table below summarizes the expected quantitative metrics and validation parameters for the synthesis workflow.

Reaction StepReagents & ConditionsTarget IntermediateExpected YieldAnalytical Validation Metrics
Thioether Formation K₂CO₃, DMF, 80°C, 4hPyrazole-Thioether75–85%LC-MS:[M+H]⁺ of thioether; ¹H NMR: Loss of -SH signal (~3.5 ppm).
Ester Hydrolysis LiOH (3 eq), THF/MeOH/H₂O, RT, 12hFree Benzoic Acid>90%LC-MS: [M-H]⁻ in negative mode; ¹H NMR: Disappearance of -OCH₃ ester singlet (~3.8 ppm).
Amide Coupling HATU, DIPEA, DMF, RT, 6hBiotinylated Probe60–70%LC-MS: [M+H]⁺ of final conjugate; ¹H NMR: Presence of biotin aliphatic protons (1.2-2.8 ppm).

Target Engagement & Biological Application

Once synthesized, the biotinylated probe is deployed in live-cell assays to validate target engagement with 11β-HSD1. Because 11β-HSD1 is an endoplasmic reticulum-anchored enzyme responsible for amplifying intracellular glucocorticoids [3], the probe must be cell-permeable.

TargetEngagement Probe Biotinylated 11β-HSD1 Probe Incubation Live Cell Incubation (Adipocytes/Hepatocytes) Probe->Incubation Cell Permeability Lysis Cell Lysis & Protein Extraction Incubation->Lysis Target Binding Pulldown Streptavidin Pulldown (Affinity Enrichment) Lysis->Pulldown Biotin-Avidin Interaction Analysis LC-MS/MS Proteomics (Target Validation) Pulldown->Analysis Elution & Digestion

Target engagement assay pathway utilizing the synthesized 11β-HSD1 chemical probe.

Assay Rationale: By incubating the probe with metabolically active cells (e.g., primary adipocytes or hepatocytes), the pharmacophore binds to the active site of 11β-HSD1. Following cell lysis, the biotin tag allows for highly specific affinity enrichment using streptavidin-coated magnetic beads. Subsequent LC-MS/MS proteomics not only confirms on-target binding to 11β-HSD1 but also maps the off-target landscape (selectivity profiling), which is a critical regulatory step in preclinical drug development.

References

  • AstraZeneca AB. (2008). Chemical compounds (Patent No. TW200836719A). Google Patents.
  • Nilsson Lill, S., Schantz, S., Broo, V., & Broo, A. (2016). Current Computational Approaches at Astrazeneca for Solid-State and Property Predictions. ResearchGate. Retrieved March 11, 2026, from[Link]

  • Bianzano, S., et al. (2022). Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity. Experimental and Clinical Endocrinology & Diabetes. Retrieved March 11, 2026, from[Link]

Application

The Versatile Role of 4-Mercapto-2-methoxy-benzoic Acid Methyl Ester in Advanced Materials Science: Application Notes and Protocols

Introduction: A Multifunctional Building Block for Surface Engineering In the dynamic field of materials science, the ability to precisely control the chemical and physical properties of surfaces is paramount. This contr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Building Block for Surface Engineering

In the dynamic field of materials science, the ability to precisely control the chemical and physical properties of surfaces is paramount. This control is often achieved through the use of bifunctional organic molecules that can act as a bridge between a substrate and the surrounding environment. "4-Mercapto-2-methoxy-benzoic acid methyl ester" is one such molecule, poised to be a valuable tool for researchers in nanotechnology, biosensing, and molecular electronics.

This technical guide provides an in-depth exploration of the applications of 4-Mercapto-2-methoxy-benzoic acid methyl ester, offering both the theoretical underpinnings and practical protocols for its use. While this specific molecule is a variant of the more extensively studied 4-mercaptobenzoic acid (4-MBA), its unique structural features—a thiol group for robust surface anchoring, a methoxy group to modulate intermolecular interactions, and a methyl ester as a terminal group—offer a distinct set of properties and potential applications.

The thiol (-SH) group provides a strong, covalent-like bond to noble metal surfaces, particularly gold, forming the basis for stable and well-ordered self-assembled monolayers (SAMs). The methoxy (-OCH₃) group, positioned ortho to the ester, introduces steric and electronic modifications that can influence the packing density and orientation of the molecules within the SAM. The terminal methyl ester (-COOCH₃) group presents a chemically stable and moderately polar surface, contrasting with the reactive and pH-sensitive carboxylic acid terminus of 4-MBA. This guide will delve into how these features can be harnessed for various applications.

Molecular Properties and Synthesis

A foundational understanding of the molecule's synthesis and key properties is essential for its effective application.

Synthesis Pathway

The synthesis of 4-Mercapto-2-methoxy-benzoic acid methyl ester can be approached through a multi-step process, beginning with the formation of the mercaptobenzoic acid precursor, followed by esterification. A plausible synthetic route starts from 4-amino-2-methoxybenzoic acid.

A key intermediate, 2-methoxy-4-mercaptobenzoic acid, can be synthesized from 4-amino-2-methoxybenzoic acid. This involves a diazotization reaction followed by the introduction of a sulfur-containing group, which is then hydrolyzed to the thiol.[1] The final step is a standard Fischer esterification to yield the methyl ester.[2][3][4][5][6][7]

Protocol 1: Synthesis of 4-Mercapto-2-methoxy-benzoic Acid Methyl Ester

Part A: Synthesis of 2-Methoxy-4-mercaptobenzoic Acid (Precursor) [1]

  • Diazotization: Dissolve 4-amino-2-methoxybenzoic acid in concentrated hydrochloric acid and cool to 0°C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

  • Xanthate Formation: To the diazonium salt solution, add potassium ethyl xanthate. Stir the mixture, allowing it to warm to room temperature, which will precipitate the crude xanthate.

  • Hydrolysis to Thiol: Filter the precipitate and dissolve it in ethanol. Add sodium hydroxide and reflux the mixture for several hours. This will hydrolyze the xanthate to the corresponding thiol.

  • Purification: After reflux, remove the ethanol by distillation. Acidify the residue with a weak acid like acetic acid to precipitate the 2-methoxy-4-mercaptobenzoic acid. The product can be further purified by extraction.

Part B: Esterification to 4-Mercapto-2-methoxy-benzoic Acid Methyl Ester [3][6]

  • Reaction Setup: Suspend the synthesized 2-methoxy-4-mercaptobenzoic acid in methanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate. The final product can be purified by column chromatography.

Key Molecular Properties

The properties of 4-Mercapto-2-methoxy-benzoic acid methyl ester are dictated by its constituent functional groups.

PropertyInfluencing Functional Group(s)Implication in Materials Science
Surface Adsorption Thiol (-SH)Strong affinity for noble metal surfaces (e.g., Au, Ag, Cu, Pt), enabling the formation of stable self-assembled monolayers.[8]
Monolayer Packing Methoxy (-OCH₃), Aromatic RingThe methoxy group can influence the intermolecular spacing and tilt angle of the molecules in a SAM through steric hindrance and dipole-dipole interactions.[9][10]
Surface Chemistry Methyl Ester (-COOCH₃)Provides a moderately polar and chemically inert surface compared to a carboxylic acid. This can reduce non-specific binding of certain biomolecules.
Solubility Methyl Ester (-COOCH₃), Methoxy (-OCH₃)Generally soluble in organic solvents, facilitating solution-based deposition methods for SAM and nanoparticle functionalization.

Application I: Self-Assembled Monolayers (SAMs)

The formation of well-ordered, single-molecule-thick films on surfaces is a cornerstone of nanotechnology. The thiol group of 4-Mercapto-2-methoxy-benzoic acid methyl ester makes it an excellent candidate for creating SAMs on gold surfaces.

Causality in SAM Formation

The formation of a SAM is a spontaneous process driven by the strong affinity of the sulfur atom for the gold surface. Once anchored, the molecules arrange themselves to maximize van der Waals interactions between their aromatic backbones and dipole-dipole interactions, leading to a densely packed, quasi-crystalline structure. The presence of the methoxy group can introduce a subtle disruption to the packing that might be achieved with a simpler aromatic thiol, potentially leading to a different tilt angle of the molecules relative to the surface normal. This can be a design feature to control surface properties. Unlike carboxylic acid-terminated SAMs which can form intermolecular hydrogen bonds, the methyl ester group will not participate in such interactions, which will also affect the final structure of the monolayer.[11][12]

Caption: Formation of a self-assembled monolayer on a gold substrate.

Protocol 2: Formation of a SAM on a Gold Surface

  • Substrate Preparation:

    • Use a gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold top layer).

    • Clean the substrate by sonicating in a sequence of solvents: acetone, isopropanol, and deionized water (10 minutes each).

    • Dry the substrate under a stream of nitrogen gas.

    • To ensure a pristine surface, treat the substrate with UV-Ozone for 15 minutes immediately before use.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of 4-Mercapto-2-methoxy-benzoic acid methyl ester in a high-purity solvent such as ethanol or isopropanol.

  • SAM Formation:

    • Immerse the cleaned gold substrate into the thiol solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse thoroughly with the same solvent used for the solution preparation to remove any physisorbed molecules.

    • Dry the substrate again under a stream of nitrogen.

  • Characterization (Optional but Recommended):

    • Contact Angle Goniometry: To verify the change in surface wettability.

    • Ellipsometry: To measure the thickness of the monolayer.

    • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface.

    • Scanning Tunneling Microscopy (STM): To visualize the molecular packing on the surface.

Application II: Functionalization of Gold Nanoparticles

Gold nanoparticles (AuNPs) are widely used in diagnostics, drug delivery, and catalysis. Their properties are highly dependent on their surface chemistry. 4-Mercapto-2-methoxy-benzoic acid methyl ester can be used as a capping agent to stabilize AuNPs and impart specific surface properties.

Rationale for Nanoparticle Functionalization

In the synthesis of AuNPs, a capping agent is necessary to prevent aggregation. While citrate is commonly used, it is weakly bound and can be easily displaced. By introducing a solution of 4-Mercapto-2-methoxy-benzoic acid methyl ester to a colloidal AuNP solution, a ligand exchange reaction occurs. The thiol groups readily displace the citrate ions, forming a much more stable and robustly functionalized nanoparticle. The methoxy and methyl ester groups then form the outer surface of the nanoparticle, influencing its solubility and interaction with the surrounding medium.

Nanoparticle_Functionalization cluster_before Before Functionalization cluster_after After Functionalization AuNP_citrate AuNP citrate Citrate AuNP_citrate->citrate Weakly Bound reagent + Thiol Solution AuNP_thiol AuNP thiol 4-Mercapto-2-methoxy- benzoic acid methyl ester AuNP_thiol->thiol Strong Thiol Bond

Caption: Ligand exchange for gold nanoparticle functionalization.

Protocol 3: Functionalization of Citrate-Capped Gold Nanoparticles

  • Synthesis of Citrate-Capped AuNPs (if not commercially available):

    • A standard citrate reduction method can be used. Briefly, bring a solution of chloroauric acid to a boil and add a solution of sodium citrate. The solution will change color, indicating the formation of AuNPs.

  • Ligand Exchange Reaction:

    • To the colloidal solution of citrate-capped AuNPs, add a solution of 4-Mercapto-2-methoxy-benzoic acid methyl ester in a water-miscible solvent like ethanol. The final concentration of the thiol should be in excess relative to the surface area of the AuNPs.

    • Stir the mixture at room temperature for at least 12 hours to ensure complete ligand exchange.

  • Purification of Functionalized AuNPs:

    • Centrifuge the solution to pellet the functionalized AuNPs. The speed and time will depend on the size of the nanoparticles.

    • Remove the supernatant, which contains excess thiol and displaced citrate.

    • Resuspend the nanoparticle pellet in a clean solvent (e.g., ethanol or water, depending on the desired final suspension).

    • Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unbound ligands.

  • Characterization:

    • UV-Vis Spectroscopy: To confirm that the nanoparticles have not aggregated (the surface plasmon resonance peak should not be significantly red-shifted or broadened).

    • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the functionalized nanoparticles.

    • Zeta Potential Measurement: To determine the surface charge of the nanoparticles.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester and methoxy groups on the nanoparticle surface.

Application III: Biosensors and Molecular Probes

The unique properties of 4-Mercapto-2-methoxy-benzoic acid methyl ester make it a promising candidate for use in biosensor development, particularly in Surface-Enhanced Raman Spectroscopy (SERS).

SERS-Based Sensing

SERS is a highly sensitive analytical technique that relies on the enhancement of the Raman signal of molecules adsorbed on or very close to nanostructured noble metal surfaces. When 4-Mercapto-2-methoxy-benzoic acid methyl ester is attached to gold or silver nanoparticles, it can act as a SERS reporter. Its Raman spectrum will be significantly enhanced, providing a characteristic fingerprint.

While the methyl ester group is not pH-sensitive like the carboxylic acid of 4-MBA, the molecule can still be used as a stable internal standard in SERS-based assays. For example, in a multiplexed sensor, this molecule could provide a constant SERS signal against which the signals from other, analyte-sensitive SERS reporters can be normalized. The Raman spectrum will have characteristic peaks corresponding to the aromatic ring, the methoxy group, and the ester carbonyl group. The exact positions of these peaks will be unique to this molecule, allowing for its specific detection.[13][14][15]

SERS_Biosensor_Concept cluster_components Sensor Components cluster_workflow Detection Workflow AuNP Gold Nanoparticle Reporter 4-Mercapto-2-methoxy- benzoic acid methyl ester AuNP->Reporter binds to Bioreceptor Bioreceptor (e.g., Antibody) Reporter->Bioreceptor conjugated to Analyte Target Analyte Laser Laser Excitation Analyte->Laser illuminated by Bioreceptor->Analyte captures Detection SERS Signal Detection Laser->Detection Analysis Signal Analysis Detection->Analysis

Caption: Conceptual workflow of a SERS-based biosensor.

Protocol 4: Preparation of a SERS-Active Substrate

  • Prepare Functionalized Nanoparticles: Follow Protocol 3 to create AuNPs functionalized with 4-Mercapto-2-methoxy-benzoic acid methyl ester.

  • Substrate Deposition:

    • A simple method is to drop-cast a concentrated solution of the functionalized AuNPs onto a clean glass slide or silicon wafer and allow it to dry. This will form nanoparticle aggregates that can act as "hot spots" for SERS enhancement.

    • Alternatively, for more controlled substrates, the functionalized AuNPs can be assembled onto a surface that has been pre-treated with a linker molecule.

  • SERS Measurement:

    • Place the SERS-active substrate under a Raman microscope.

    • Acquire the SERS spectrum using an appropriate laser wavelength (e.g., 633 nm or 785 nm) that is close to the surface plasmon resonance of the AuNP aggregates.

    • The resulting spectrum will show the enhanced vibrational modes of the 4-Mercapto-2-methoxy-benzoic acid methyl ester.

Conclusion and Future Outlook

4-Mercapto-2-methoxy-benzoic acid methyl ester is a molecule with significant potential in materials science. By leveraging the well-established chemistry of aromatic thiols on noble metal surfaces, and introducing the unique features of a methoxy group and a methyl ester terminus, researchers can create novel surfaces and nanomaterials with tailored properties. The protocols provided in this guide offer a starting point for exploring the applications of this versatile molecule in areas ranging from fundamental surface science to the development of advanced biosensing platforms. Future work could involve exploring the influence of the methoxy group on the chiroptical properties of SAMs, or the use of the methyl ester as a platform for developing non-aqueous phase biosensors.

References

  • PrepChem. (n.d.). Synthesis of methyl 4-ethoxy-2-mercaptobenzoate. Retrieved from [Link]

  • Hansson, J., et al. (2006). Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces. Journal of Colloid and Interface Science, 295(2), 427-35. Available at: [Link]

  • Wang, H., et al. (2009). Esterification of Self-Assembled Carboxylic-Acid-Terminated Thiol Monolayers in Acid Environment: A Time-Dependent Study. Langmuir, 25(22), 13036-13043. Available at: [Link]

  • Li, Y., et al. (2024). Asymmetric Self-Assembled Monolayer as Hole Transport Layer Enables Binary Organic Solar Cells Based on PM6: Y6 with over 19% Efficiency. Chinese Chemical Society. Available at: [Link]

  • Bandyopadhyay, S., & Dey, A. (2014). Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. Analyst, 139(10), 2427-2431. Available at: [Link]

  • Bandyopadhyay, S., & Dey, A. (2014). Supporting Information: Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Indian Association for the Cultivation of Science. Available at: [Link]

  • Wang, H., et al. (2010). Esterification of self-assembled carboxylic-acid-terminated thiol monolayers in acid environment: a time-dependent study. Langmuir, 26(2), 912-9. Available at: [Link]

  • Atkinson, E. J. O., et al. (2012). Optimization of 4-Mercaptobenzoic Acid in SiO2-Ag Colloid Aerogel Using Surface-Enhanced Raman Spectroscopy. DigitalCommons@Linfield. Available at: [Link]

  • B. de Oliveira, V., et al. (2020). Surface-enhanced Raman spectroscopy of one and a few molecules of acid 4-mercaptobenzoic in AgNP enabled by hot spots generated by hydrogen bonding. Physical Chemistry Chemical Physics, 22(3), 1235-1244. Available at: [Link]

  • Sharma, S. K., et al. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Journal of Materials Chemistry, 21(43), 17097-17108. Available at: [Link]

  • Insight High Technology Beijing Co Ltd. (2013). Method for synthesizing 4-mercaptobenzoate. Google Patents.
  • ResearchGate. (n.d.). Analysis of 1336 SERS spectra of mercaptobenzoic acid (4-MBA). Retrieved from [Link]

  • SERSitive. (n.d.). PMBA (4-Mercaptobenzoic acid). Retrieved from [Link]

  • Wilson, A. J., et al. (2020). Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells. bioRxiv. Available at: [Link]

  • Autech. (2026). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]

  • Krzykawska-Serda, M., et al. (2020). Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. Materials, 13(22), 5176. Available at: [Link]

  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554. Available at: [Link]

  • Bandyopadhyay, S., & Dey, A. (2014). Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. Semantic Scholar. Available at: [Link]

  • Znamenskiy, V., et al. (2020). Surface-Enhanced Hyper Raman Spectra of Aromatic Thiols on Gold and Silver Nanoparticles. The Journal of Physical Chemistry C, 124(11), 6233-6241. Available at: [Link]

  • Gárate-Carreño, H., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C, 9(29), 9295-9304. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Raman spectra for thiol-modified AuNP obtained with different.... Retrieved from [Link]

  • Turchanin, A., et al. (2020). Electron-Induced Modification of Self-Assembled Monolayers of Aromatic Carboxylic Acids. The Journal of Physical Chemistry C, 124(48), 26364-26376. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Organic Letters, 8(23), 5373-5376. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Mercapto-2-methoxy-benzoic acid methyl ester

Welcome to the technical support center for the synthesis of 4-Mercapto-2-methoxy-benzoic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Mercapto-2-methoxy-benzoic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to improve the yield and purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 4-Mercapto-2-methoxy-benzoic acid methyl ester?

A1: The most common and generally reliable route begins with the esterification of 4-amino-2-methoxybenzoic acid to form Methyl 4-amino-2-methoxybenzoate. This intermediate is then converted to the target thiol via a Sandmeyer-type reaction. This multi-step process involves the diazotization of the aromatic amine, followed by reaction with a sulfur-containing nucleophile like potassium ethyl xanthate, and subsequent hydrolysis to unmask the thiol group.[1][2]

Q2: Why is the diazotization step so critical and prone to failure?

A2: The diazotization step is crucial because aromatic diazonium salts are highly reactive, and often thermally unstable, intermediates.[3] The success of the entire synthesis hinges on the efficient formation of this salt. Failure to maintain strict temperature control (typically 0-5 °C) can lead to premature decomposition of the diazonium salt, resulting in the formation of phenolic impurities and tarry byproducts, which significantly lowers the yield.[4]

Q3: My final product is contaminated with a disulfide. How can I prevent this?

A3: The thiol group (-SH) in the final product is highly susceptible to oxidation, which causes two molecules to couple and form a disulfide bridge (-S-S-). This is a very common side reaction. To prevent this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon), especially during the final hydrolysis and work-up steps.[4] Using degassed solvents can also help minimize exposure to dissolved oxygen.

Q4: Can I introduce the thiol group first and then perform the esterification?

A4: While possible, it is generally not recommended. The free thiol group is sensitive and can be methylated under the acidic conditions typically used for Fischer esterification, leading to the formation of a methyl thioether byproduct.[5] Performing the esterification first on the more stable 4-amino-2-methoxybenzoic acid protects the carboxylic acid and simplifies the overall synthesis.[1]

Synthesis Workflow and Key Challenges

The synthesis is best approached as a four-stage process, starting from the commercially available Methyl 4-amino-2-methoxybenzoate.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Thiolation (Xanthate Formation) cluster_2 Stage 3: Hydrolysis cluster_3 Common Side Reaction A Methyl 4-amino- 2-methoxybenzoate B Aryl Diazonium Salt (Intermediate) A->B  NaNO₂, HCl  0-5 °C C Xanthate Ester (Intermediate) B->C  Potassium Ethyl Xanthate  (KEX) D Final Product: 4-Mercapto-2-methoxy- benzoic acid methyl ester C->D  Base (e.g., NaOH)  then Acidification E Disulfide Byproduct D->E  Oxidation (O₂)  during work-up G start Low Yield or Tar Formation in Diazotization/Thiolation q1 Was the temperature strictly kept at 0-5 °C? start->q1 a1_no Action: Improve cooling (ice/salt bath) and add NaNO₂ solution slower. q1->a1_no No q2 Was the diazonium salt solution used immediately? q1->q2 Yes end Re-run with optimized conditions. a1_no->end a2_no Action: Prepare diazonium salt fresh and use it without delay. q2->a2_no No q3 Was stirring vigorous during addition to the xanthate solution? q2->q3 Yes a2_no->end a3_no Action: Increase stirring speed to ensure efficient mixing of the two phases. q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting decision tree for the critical diazotization/thiolation steps.

Stage 3: Hydrolysis and Final Work-up
Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product 1. Incomplete Hydrolysis of Xanthate: Insufficient base or reaction time.Ensure at least 2 equivalents of NaOH or other base are used. Monitor the reaction by TLC until the xanthate intermediate spot disappears. Reflux for an adequate duration (e.g., 4-7 hours). [2]
2. Product Lost During Work-up: The thiol product may be partially soluble in the aqueous phase, especially if the pH is not optimal.After hydrolysis, carefully acidify the mixture to a pH of ~2-3 to ensure the carboxylic acid is protonated and the thiol is neutral, minimizing its solubility in water before extraction. [6]
Final Product is Discolored (Yellow/Off-white) 1. Oxidation to Disulfide: Exposure to air (oxygen) during work-up, extraction, or storage.Perform the acidification and extraction steps under a stream of nitrogen or argon. Use solvents that have been degassed by sparging with an inert gas.
Difficulty with Purification 1. Contamination with Disulfide: As above, this is the most common impurity.If disulfide has formed, it can sometimes be reduced back to the thiol using a mild reducing agent like dithiothreitol (DTT) before a final purification. For purification, column chromatography on silica gel is often effective. [4]
2. Residual Starting Materials/Intermediates: Incomplete reaction in prior steps.Ensure each step goes to completion using TLC analysis before proceeding to the next.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-amino-2-methoxybenzoate

This protocol details the Fischer esterification of the starting acid. If you are purchasing the ester directly, proceed to Protocol 2.

  • Reaction Setup: Suspend 4-amino-2-methoxybenzoic acid (1.0 eq.) in anhydrous methanol (10-15 volumes) in a round-bottom flask. [1]2. Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.2-0.3 eq.) dropwise with stirring. [7]3. Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexanes) until the starting acid spot is consumed. [1]5. Work-up: Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully add the residue to a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purify by recrystallization if necessary. [7]

Protocol 2: Synthesis of 4-Mercapto-2-methoxy-benzoic acid methyl ester

This protocol covers the conversion of the amino ester to the final thiol product.

  • Diazotization:

    • In a flask, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq.) in a mixture of concentrated HCl and water. Cool the solution to 0 °C in an ice/salt bath. [2] * In a separate beaker, prepare a solution of sodium nitrite (1.05-1.1 eq.) in cold water.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains between 0-5 °C. Stir for an additional 20-30 minutes at this temperature after the addition is complete. [4]

  • Thiolation (Xanthate Formation):

    • In a separate, larger flask, dissolve potassium ethyl xanthate (1.1-1.2 eq.) in water and cool to 0-5 °C. [2] * With vigorous stirring, slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A precipitate of the crude xanthate should form.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. [2] * Filter the precipitated solid and wash it with cold water.

  • Hydrolysis & Isolation:

    • Transfer the crude xanthate precipitate to a round-bottom flask containing ethanol and sodium hydroxide (2.0-2.5 eq.). [2] * Heat the mixture under reflux for 5-7 hours. It is advisable to perform this step under a nitrogen atmosphere to prevent oxidation. [4] * Monitor the reaction by TLC for the disappearance of the xanthate intermediate.

    • Cool the mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and filter to remove any insoluble impurities.

    • Transfer the aqueous solution to a separatory funnel under a nitrogen atmosphere. Acidify with cold 10% HCl to a pH of ~2-3. The product should precipitate or form an oil.

    • Extract the product with a suitable solvent like ethyl acetate or diethyl ether (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Purify by column chromatography if necessary.

References

  • BenchChem. (2025). Optimizing reaction conditions for 6-Chlorobenzo[d]thiazole-2-thiol synthesis.
  • ResearchGate. (n.d.). Optimization of the diazotization and hydrolysis reaction conditions.
  • ScienceDirect. (n.d.). Selectivity engineering of the diazotization reaction in a continuous flow reactor.
  • PMC. (2024).
  • Reddit. (2024). Sandmeyer type reaction troubleshoot.
  • Beilstein Journals. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
  • Google Patents. (n.d.).
  • PMC. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • Wikipedia. (2022). Sandmeyer reaction.
  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 2-METHOXY-4-MERCAPTOBENZOIC ACID synthesis.
  • QuickCompany. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Purification of 4-Mercapto-2-methoxy-benzoic acid methyl ester

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-Mercapto-2-methoxy-benzoic acid methyl ester (CAS: 216489-60-0) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-Mercapto-2-methoxy-benzoic acid methyl ester (CAS: 216489-60-0) .

This molecule presents a unique bipartite purification challenge due to its structural motifs:

  • The Thiol (-SH) Motif: Highly nucleophilic and exceptionally prone to oxidative dimerization into disulfides. This electron-rich nature is further exacerbated by the electron-donating ortho-methoxy group on the aromatic ring.

  • The Methyl Ester (-COOCH3) Motif: Susceptible to base- or acid-catalyzed hydrolysis, strictly limiting the use of harsh mobile phase additives during chromatography.

Frequently Asked Questions (Troubleshooting)

Q1: During silica gel chromatography, my yield drops significantly, and a new, less polar spot appears on the TLC. What is happening? A1: This is a classic symptom of on-column oxidation. The free thiol group is highly susceptible to oxidative dimerization, forming a disulfide bond (R-S-S-R). This reaction is accelerated by dissolved oxygen in the eluent and 1 (such as iron) present in standard silica gel or column frits[1]. The resulting disulfide is less polar than the free thiol and elutes earlier. To prevent this, you must rigorously degas your solvents and 2[2].

Q2: Can I add a base like triethylamine (TEA) to the eluent to reduce the tailing of the thiol on silica? A2: We strongly advise against using basic modifiers for this specific compound. While basic additives can sometimes reduce the tailing of acidic thiols by masking active silanol sites on the stationary phase, your target molecule contains a base-sensitive methyl ester group. The combination of a basic additive and the residual moisture in silica gel will promote the hydrolysis of the methyl ester into the corresponding carboxylic acid, drastically reducing your yield. Instead, consider using 2 or simply relying on highly non-polar, degassed solvent systems[2].

Q3: My sample has already oxidized into a disulfide. Is the batch ruined, or can I recover the free thiol? A3: The batch is fully recoverable. Disulfide formation is a reversible covalent modification. You can 3 using reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[3]. For this compound, TCEP is highly recommended because it is odorless, works well at slightly acidic to neutral pH (which protects your ester group), and 4, unlike DTT[4].

Q4: Are there alternative purification methods that avoid silica gel entirely? A4: Yes. If column chromatography proves too problematic, you can utilize covalent chromatography using a thiopropyl agarose resin. This resin contains 2-pyridyl disulfide groups that 5, immobilizing your target compound[5]. Non-thiol impurities (including pre-formed disulfides) are washed away. You then elute your pure compound by adding a reducing agent to break the mixed disulfide bond. Alternatively, 2 using an aqueous/organic biphasic system (e.g., DCM/Water) under inert gas can be effective if the impurities have vastly different polarities[2].

Quantitative Data: Reducing Agent Selection

When recovering the oxidized disulfide form of 4-Mercapto-2-methoxy-benzoic acid methyl ester, selecting the right reducing agent is critical to preserve the ester functionality.

Reducing AgentMechanism of ActionOptimal pHAdvantages for Target CompoundDisadvantages
TCEP Irreversible phosphine-mediated cleavage4.5 – 8.5Mildly acidic nature prevents ester hydrolysis; odorless; highly stable.Higher cost; can be sluggish with highly sterically hindered disulfides.
DTT Thiol-disulfide exchange (forms stable 6-membered ring)7.0 – 9.0Highly effective; rapid reduction kinetics.Requires slightly basic pH (hydrolysis risk); strong odor; must be removed post-reaction.
BME Thiol-disulfide exchange7.0 – 9.0Inexpensive; readily available.Requires large excess; highly volatile/odorous; basic pH risks ester cleavage.
Experimental Protocols
Protocol 1: Anaerobic Column Chromatography

Objective: Prevent on-column oxidation of the free thiol during silica gel purification.

  • Solvent Degassing (Self-Validating Step): Vigorously sparge the chosen eluent (e.g., Hexanes/Ethyl Acetate) with Argon or Nitrogen gas for at least 30 minutes prior to use. Validation: The absence of a less-polar disulfide spot on post-column TLC confirms successful deoxygenation.

  • Column Packing: Slurry-pack the silica gel using the degassed solvent. Apply a positive pressure of Argon to the top of the column to prevent ambient air ingress.

  • Sample Loading: Dissolve the crude 4-Mercapto-2-methoxy-benzoic acid methyl ester in the absolute minimum volume of degassed solvent. Load it onto the column swiftly to minimize air exposure.

  • Elution: Run the column under continuous Argon pressure. Collect fractions into test tubes that have been pre-flushed with inert gas.

  • Concentration: Pool the product-containing fractions and concentrate immediately under reduced pressure. Backfill the rotary evaporator with Argon, not air.

Protocol 2: Disulfide Recovery via TCEP Reduction

Objective: Salvage oxidized product without hydrolyzing the methyl ester.

  • Dissolution: Dissolve the oxidized crude mixture in a degassed solvent system of THF/Water (10:1 v/v).

  • Reduction: Add 1.5 molar equivalents of TCEP-HCl. Stir the reaction mixture at room temperature for 2 hours under an Argon balloon. Mechanistic Insight: TCEP-HCl naturally buffers the solution to a mildly acidic pH (~4.5), which is optimal for protecting the methyl ester from hydrolysis while driving the reduction forward.

  • Extraction: Dilute the mixture with degassed Ethyl Acetate. Wash the organic layer twice with degassed brine to remove the water-soluble TCEP-oxide byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free thiol.

Purification Workflow Visualization

PurificationWorkflow Crude Crude 4-Mercapto-2-methoxy- benzoic acid methyl ester TLC TLC Analysis (Check for Disulfide) Crude->TLC Disulfide Disulfide Present? TLC->Disulfide Reduction Reduce with TCEP (Protocol 2) Disulfide->Reduction Yes Degas Degas Solvents (Ar/N2) Use Metal-Free System Disulfide->Degas No Reduction->Degas Chromatography Anaerobic Column Chromatography (Protocol 1) Degas->Chromatography Pure Pure Target Compound Chromatography->Pure

Decision tree for the purification and disulfide recovery of 4-Mercapto-2-methoxy-benzoic acid methyl ester.

Sources

Troubleshooting

Technical Support Center: Stability of 4-Mercapto-2-methoxy-benzoic acid methyl ester

Welcome to the technical support guide for "4-Mercapto-2-methoxy-benzoic acid methyl ester" (MMBM). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for "4-Mercapto-2-methoxy-benzoic acid methyl ester" (MMBM). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound in various laboratory solvents. Understanding its stability is critical for designing robust experiments, ensuring data integrity, and optimizing synthesis and storage conditions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, grounded in fundamental chemical principles. Since specific stability data for this exact molecule is not extensively published, the information herein is expertly synthesized from the known reactivity of its constituent functional groups: an aromatic thiol (mercaptan), a methyl ester, and an aryl methoxy ether.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of MMBM in an alcohol (like methanol or ethanol) turned cloudy and a precipitate formed after a few hours. What is happening?

This is a classic sign of oxidative dimerization. The thiol (-SH) group on your MMBM is likely being oxidized to form a disulfide bridge, creating a new, less soluble molecule: bis(2-methoxy-4-(methoxycarbonyl)phenyl) disulfide.

  • Causality: Aromatic thiols are susceptible to oxidation, a process often catalyzed by trace amounts of metal ions, dissolved oxygen, or light.[1][2] The reactivity order for this process is generally Aromatic-SH > Benzyl-SH >> Alkyl-SH, making your compound particularly sensitive. In protic solvents like methanol, this oxidation can sometimes be accelerated.[3]

  • Troubleshooting & Prevention:

    • Solvent Degassing: Before preparing your solution, thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.

    • Use Fresh, High-Purity Solvents: Older solvents can accumulate peroxides, which are potent oxidizing agents.

    • Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glovebox).

    • Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Q2: I'm performing a reaction in a solution containing water and a base (like LiOH or NaOH) and my yield of MMBM is unexpectedly low. What degradation pathway should I consider?

The most probable cause is the hydrolysis of the methyl ester group (-COOCH₃) into a carboxylate salt (-COO⁻). This reaction is irreversible under basic conditions and converts your ester into the corresponding carboxylic acid (or its salt).

  • Causality: The ester functional group is susceptible to base-catalyzed hydrolysis.[4][5] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is driven to completion because the final step, deprotonation of the resulting carboxylic acid, is essentially irreversible.[5]

  • Troubleshooting & Prevention:

    • Avoid Strong Bases with Protic Solvents: If possible, avoid using strong aqueous bases. If a base is necessary, consider non-nucleophilic bases in anhydrous, aprotic solvents.

    • Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of hydrolysis.

    • Reaction Time: Limit the exposure time of MMBM to basic, aqueous conditions.

Q3: Can I use acidic conditions (e.g., HCl in methanol) with MMBM?

While more stable than in base, acidic conditions are not without risks. Two primary concerns are:

  • Acid-Catalyzed Ester Hydrolysis: In the presence of water and a strong acid, the methyl ester can be hydrolyzed back to the carboxylic acid. Unlike basic hydrolysis, this reaction is an equilibrium process.[5][6]

  • Aryl Ether Cleavage: The methoxy group (-OCH₃) on the aromatic ring is generally stable, but it can be cleaved under harsh acidic conditions (e.g., using strong acids like HBr or HI at elevated temperatures) to form a phenol.[7][8][9] Standard laboratory conditions with dilute acid are unlikely to cause significant cleavage.

  • Causality: Acid catalysis increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to attack by weak nucleophiles like water.[5]

  • Troubleshooting & Prevention:

    • Use Anhydrous Conditions: If you must use an acidic solvent, ensure all components (solvent, glassware, starting materials) are rigorously dry to prevent hydrolysis.

    • Avoid Harsh Acids: Stick to milder acidic conditions and avoid strong hydrohalic acids (HBr, HI) unless ether cleavage is the intended reaction.[9][10]

Q4: Which solvents are recommended for long-term storage of MMBM in solution?

For long-term storage, the best choice is a degassed, anhydrous, aprotic solvent .

  • Recommended Solvents:

    • Acetonitrile (MeCN): Generally an excellent choice due to its stability and aprotic nature.[1][11]

    • Dichloromethane (DCM): A good option for short-to-medium term storage, provided it is peroxide-free.[3]

    • Tetrahydrofuran (THF) / Dioxane: Must be fresh and inhibitor-free, as aged ethers can contain peroxides that will oxidize the thiol.

  • Solvents to Avoid for Long-Term Storage:

    • Protic Solvents (Water, Methanol, Ethanol): Can participate in both hydrolysis and potentially facilitate oxidation.[3]

    • Dimethyl Sulfoxide (DMSO): Can act as an oxidant, especially under acidic conditions, and convert the thiol to a disulfide.

Data Summary: Predicted Stability of MMBM in Common Solvents

The following table provides a qualitative summary of the expected stability of MMBM based on the chemical properties of its functional groups. "Stability" here refers to the resistance against the two primary degradation pathways: thiol oxidation and ester hydrolysis.

Solvent CategoryExamplesThiol Stability (Oxidation)Ester Stability (Hydrolysis)Overall Recommendation
Polar Aprotic Acetonitrile, Acetone, DMFGood (if degassed)Excellent Highly Recommended for storage and general use.
Non-Polar Aprotic Toluene, HexanesGood (if degassed)Excellent Good, but solubility may be limited.
Chlorinated Dichloromethane (DCM)Moderate to Good (use fresh)Excellent Suitable for reactions and short-term storage.
Ethers THF, Diethyl Ether, DioxaneModerate (must be peroxide-free)Excellent Use with caution; test for peroxides.
Polar Protic Water, Methanol, EthanolPoor to Moderate Poor (especially with acid/base)Not Recommended for storage. Use only when required for a reaction.
Other Dimethyl Sulfoxide (DMSO)Poor (can act as an oxidant)Good Not Recommended due to oxidation risk.

Visualizing Degradation Pathways

The two primary modes of degradation for MMBM are oxidative dimerization and ester hydrolysis.

MMBM 4-Mercapto-2-methoxy- benzoic acid methyl ester (MMBM) Oxidized Disulfide Dimer MMBM->Oxidized O₂ / Peroxides (e.g., in Air, aged solvents) Hydrolyzed Carboxylic Acid / Carboxylate MMBM->Hydrolyzed H₂O + Acid/Base (e.g., aqueous workup)

Caption: Primary degradation pathways for MMBM.

Experimental Protocol: Stability Assessment of MMBM

This protocol provides a framework for quantitatively assessing the stability of MMBM in a solvent of your choice using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of degradation of MMBM in a specific solvent over time at a set temperature.

Materials:

  • 4-Mercapto-2-methoxy-benzoic acid methyl ester (MMBM)

  • High-purity, anhydrous solvent of choice

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Inert gas (Nitrogen or Argon)

  • Autosampler vials

Workflow Diagram:

prep 1. Prepare Stock Solution (e.g., 1 mg/mL in degassed MeCN) aliquot 2. Aliquot into Vials (e.g., 1 mL per vial) prep->aliquot evap 3. Evaporate Solvent (under N₂ stream) aliquot->evap add_test 4. Add Test Solvent (1 mL, degassed or air-saturated) evap->add_test incubate 5. Incubate at Temp (e.g., RT, 40°C) add_test->incubate sample 6. Sample at Timepoints (t=0, 2, 4, 8, 24h) incubate->sample hplc 7. HPLC Analysis (Monitor peak area of MMBM) sample->hplc analyze 8. Analyze Data (Plot % MMBM remaining vs. Time) hplc->analyze

Caption: Workflow for MMBM stability testing via HPLC.

Step-by-Step Procedure:

  • HPLC Method Development: Develop an HPLC method that gives a sharp, well-resolved peak for MMBM. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point. Determine the retention time and establish a linear calibration curve.

  • Stock Solution Preparation: Accurately weigh and dissolve MMBM in a stable, degassed solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). This is your reference stock.

  • Sample Preparation: a. Aliquot a precise volume of the stock solution (e.g., 1 mL) into several autosampler vials. b. Carefully evaporate the solvent under a gentle stream of nitrogen. You should be left with a thin film of solid MMBM at the bottom of each vial. c. To each vial, add a precise volume (e.g., 1 mL) of the specific solvent you wish to test. You may prepare two sets: one with degassed solvent and one with air-saturated solvent to assess the impact of oxygen.

  • Time-Zero Analysis (t=0): Immediately cap one of the vials and analyze it by HPLC. The peak area of MMBM in this sample represents 100% initial concentration.

  • Incubation: Store the remaining vials under the desired test condition (e.g., room temperature on the benchtop, or in a 40°C incubator). Protect them from light if photosensitivity is a concern.

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), retrieve a vial and analyze its contents by HPLC.

  • Data Analysis: For each time point, calculate the percentage of MMBM remaining relative to the t=0 sample. Plot this percentage against time to visualize the degradation profile. Look for the appearance of new peaks, which could correspond to the disulfide dimer or the hydrolyzed carboxylic acid.

References

  • Biological and Molecular Chemistry. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions.
  • Wax Studios. Protic Vs Aprotic Solvents.
  • ResearchGate. Oxidation of thiols to disulfides in the presence of NBS.
  • PMC. (2024).
  • RSC Publishing. (2020).
  • MDPI. (2015).
  • Journal of the American Chemical Society. (2020).
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Westin, J. Cleavage of Ethers - Organic Chemistry.
  • University of Bristol. Lecture 6: Hydrolysis Reactions of Esters and Amides.
  • RSC Publishing. (2020). Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution. Green Chemistry.
  • Wikipedia. Thiol.
  • PMC. Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions.
  • ChemicalBook. Benzoic acid, 2-mercapto-4-methoxy-, methyl ester.
  • Wiley Online Library. The Cleavage of Ethers.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents.
  • Indian Academy of Sciences. Synthetic access to thiols: A review.
  • Chem-Impex. 4-Methoxy-2-methyl-benzoic acid methyl ester.
  • NIST. Benzoic acid, 4-methoxy-, methyl ester.
  • Master Organic Chemistry. (2015). Thiols And Thioethers.
  • ChemRxiv. Accessing and Utilizing Thiols in Organic Chemistry.
  • CymitQuimica.
  • ChemicalBook. 4-METHOXY-2-METHYLBENZOIC ACID | 6245-57-4.

Sources

Optimization

Technical Support Center: Optimizing Reactions for 4-Mercapto-2-methoxy-benzoic Acid Methyl Ester Derivatives

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 4-Mercapto-2-methoxy-benzoic acid methyl ester and its derivatives. Our goal is to move beyon...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 4-Mercapto-2-methoxy-benzoic acid methyl ester and its derivatives. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot common issues, optimize conditions, and ensure the integrity of your experimental outcomes.

Section 1: Synthesis of the Core Intermediate

The successful derivatization of this compound class begins with a high-quality synthesis of the core intermediate. The most common and reliable laboratory-scale synthesis proceeds via a Sandmeyer-type reaction from the corresponding amine.

FAQ 1.1: What is a robust and scalable protocol for synthesizing 4-Mercapto-2-methoxy-benzoic acid?

A well-established method involves the diazotization of 4-amino-2-methoxybenzoic acid, followed by a reaction with a xanthate salt and subsequent hydrolysis to unmask the thiol.[1] This multi-step process requires careful control of temperature and reagent addition.

Experimental Protocol: Diazotization-Xanthate Route

  • Diazotization:

    • Suspend 4-amino-2-methoxybenzoic acid in a mixture of concentrated HCl and water.

    • Cool the suspension to 0°C in an ice-salt bath.

    • Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes at 0°C.

  • Xanthate Formation:

    • In a separate flask, dissolve potassium ethyl xanthate in water and cool to 0°C.

    • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A precipitate (the xanthate ester intermediate) will form.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Hydrolysis to Thiol:

    • Filter the crude xanthate precipitate and wash with cold water.

    • Dissolve the precipitate in ethanol and add a solution of sodium hydroxide (NaOH).

    • Heat the mixture to reflux for several hours to facilitate hydrolysis.[1]

  • Work-up and Isolation:

    • Remove ethanol via distillation or rotary evaporation.

    • Dissolve the residue in water and filter to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and acidify with a strong acid (e.g., HCl) to a pH of ~2. The desired 4-mercapto-2-methoxybenzoic acid will precipitate.

    • Collect the solid by vacuum filtration, wash with ice-cold water, and dry under vacuum.

Note: The final esterification to obtain the methyl ester can be performed using standard Fischer esterification conditions (methanol with a catalytic amount of sulfuric acid) or by using milder reagents like (trimethylsilyl)diazomethane if other functional groups are sensitive.

cluster_0 Step 1: Diazotization cluster_1 Step 2: Xanthate Formation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Isolation A 4-Amino-2-methoxybenzoic Acid B Add HCl, H₂O Cool to 0°C A->B C Add NaNO₂ (aq) Maintain T < 5°C B->C D Diazonium Salt Solution C->D F Combine Solutions Stir at RT D->F E Potassium Ethyl Xanthate (aq) E->F G Crude Xanthate Intermediate H Dissolve in Ethanol G->H I Add NaOH Reflux H->I J Hydrolyzed Intermediate I->J K Acidify with HCl J->K L Precipitation K->L M Filter & Dry L->M N Final Product: 4-Mercapto-2-methoxybenzoic Acid M->N

Caption: Workflow for the synthesis of the core acid intermediate.

FAQ 1.2: My synthesis failed. I have either very low yield or no product at all. What are the common failure points?

Low or no yield in this synthesis is a frequent issue, often traceable to specific steps. Use the following table to diagnose the problem.

Observation Potential Cause Recommended Solution
No precipitate after NaNO₂ addition Starting amine is of poor quality or degraded.Verify the purity of the 4-amino-2-methoxybenzoic acid by NMR or melting point.
Sodium nitrite solution is old or decomposed.Use freshly prepared sodium nitrite solution.
Reaction mixture turns dark brown/black during diazotization Temperature exceeded 5°C, causing decomposition of the diazonium salt.Maintain strict temperature control using an ice-salt bath. Add the sodium nitrite solution very slowly, monitoring the internal temperature.
Low yield of xanthate precipitate Incomplete diazotization.Ensure stoichiometric amounts of reagents and allow sufficient reaction time at 0°C.
Final product yield is low after hydrolysis Incomplete hydrolysis of the xanthate intermediate.Increase the reflux time or the concentration of NaOH. Monitor the reaction by TLC until the starting xanthate is consumed.
Product lost during acidic work-up.Ensure the solution is sufficiently acidic (pH 1-2) to fully precipitate the product. Ensure the wash water is ice-cold to minimize re-dissolving the product.
FAQ 1.3: I'm observing significant disulfide by-product formation. How can I prevent this?

Thiols are highly susceptible to oxidation, readily forming disulfide bridges, especially in the presence of air (oxygen). This is a primary cause of impurity and reduced yield.

Causality: The thiolate anion (R-S⁻), which is more prevalent at neutral or basic pH, is even more easily oxidized than the neutral thiol (R-SH).

Preventative Measures:

  • Inert Atmosphere: Conduct the hydrolysis and work-up steps under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with N₂ or by several freeze-pump-thaw cycles.

  • Controlled Acidification: During work-up, acidify the solution just before filtration. Storing the product in its basic, water-soluble thiolate form for extended periods can increase the risk of oxidation.

  • Reducing Agents in Work-up: If compatible with your final product, adding a small amount of a mild reducing agent like sodium bisulfite during the work-up can help reduce any disulfide that has formed back to the thiol.

Section 2: Optimizing Reactions of the Thiol Group

The thiol group is a potent nucleophile, making these derivatives valuable for applications like bioconjugation and materials science, often through reactions like Michael additions.[2][3]

FAQ 2.1: My thiol-Michael addition to an α,β-unsaturated system is slow or incomplete. How can I accelerate it?

The key to a successful thiol-Michael addition is the generation of the nucleophilic thiolate anion (R-S⁻). The reaction rate is often limited by the concentration of this species.

Causality: Aromatic thiols are more acidic than aliphatic thiols, but often require a base to generate a sufficient concentration of the thiolate for a rapid reaction.

Optimization Strategies:

  • Base Catalysis: Introduce a catalytic amount of a suitable base. The choice of base is critical to avoid side reactions.

    • Good Choices: Non-nucleophilic organic bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often effective.

    • Caution: Avoid strong, nucleophilic bases like NaOH or KOH in non-aqueous solvents, as they can catalyze unwanted side reactions like hydrolysis of the ester or polymerization of the Michael acceptor.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize charged intermediates without protonating the thiolate.

  • Temperature: Gently heating the reaction (e.g., to 40-50°C) can increase the rate, but should be done cautiously to avoid side reactions.

FAQ 2.2: My reaction is complete, but the NMR shows a complex mixture of products. What went wrong?

Product multiplicity in thiol additions often points to issues with regioselectivity, stability of the adduct, or competing side reactions.

Start Complex Product Mixture Observed Q1 Is unreacted starting material present? Start->Q1 A1_Yes Reaction Incomplete. See FAQ 2.1 for optimization. Q1->A1_Yes Yes A1_No Reaction is complete. Q1->A1_No No Q2 Is disulfide by-product observed? A1_No->Q2 A2_Yes Oxidation occurred. Use inert atmosphere & degassed solvents. Q2->A2_Yes Yes A2_No Oxidation is not the primary issue. Q2->A2_No No Q3 Does mass spec show M+2 peak? A2_No->Q3 A3_Yes Possible retro-Michael addition. Consider milder work-up or purification. Q3->A3_Yes Yes A3_No Adduct is likely stable. Q3->A3_No No End Primary issue is likely competing side reactions (e.g., polymerization). Consider lowering temperature or using a weaker base. A3_No->End

Caption: Troubleshooting decision tree for side reactions.

Common Side Reactions:

  • Disulfide Formation: As mentioned, oxidation of the starting material can lead to disulfide impurities.

  • Retro-Michael Addition: The thiol-Michael addition is reversible. If the product is subjected to harsh conditions (e.g., high heat, strong base) during work-up or purification, it can revert to the starting materials.

  • Polymerization: If the Michael acceptor has more than one reactive site, or if the base is too strong, polymerization can occur.

  • Hydrolysis: The methyl ester is susceptible to hydrolysis under strongly basic or acidic conditions, especially with heating.[4]

Section 3: Purification and Handling

FAQ 3.1: My compound streaks badly on silica gel TLC and column chromatography. How can I achieve good separation?

Streaking is a common problem with acidic or highly polar compounds on silica gel. For this class of molecules, the thiol group can interact strongly with the acidic silanol groups on the silica surface.

Solutions:

  • Modify the Eluent: Add a small percentage (0.1-1%) of an acid, such as acetic acid or formic acid, to your mobile phase (e.g., Hexane/Ethyl Acetate). This protonates the compound and silanol groups, reducing strong ionic interactions and leading to sharper bands.

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider using a less acidic stationary phase like neutral or basic alumina.

  • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities (like the hydrolyzed carboxylic acid). Then wash with a mild aqueous acid to remove any basic impurities before drying and concentrating.

FAQ 3.2: What are the best practices for storing these thiol-containing derivatives?

Due to their sensitivity to oxidation, proper storage is crucial for maintaining the purity and reactivity of your compounds.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Store in a freezer (-20°C is standard) to slow down potential degradation pathways.

  • Light: Protect from light by using amber vials or storing them in the dark.

  • Purity: Ensure the compound is free of any residual base or metal contaminants, which can catalyze oxidation.

References

  • Lomov, et al. (2019). Russian Journal of Organic Chemistry, 55(8), 1093-1098.
  • Guidechem. (2023). How to Synthesize 4-Mercaptobenzoic Acid? - FAQ.
  • Various Authors. (n.d.). Thiol-based michael-type addition. A systematic evaluation of its controlling factors. Various Sources.
  • Tan, Y., et al. (2020). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI.
  • Zayed, J. M., et al. (2018). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Chem.
  • Luo, Y., et al. (2015). Ring Substituent Effects on the Thiol Addition and Hydrolysis Reactions of N-Arylmaleimides.
  • Schmitt, C. C. R., et al. (2024). Adhesive-tuning with aromatic dithiols in thiol-quinone Michael polyadditions to tailor thiol-catechol connected (TCC) polymers. Polymer Chemistry, RSC Publishing.
  • Google Patents. (2013).
  • Google Patents. (2023). Preparation method of 4-mercaptobenzoic acid. CN115710207B.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Chloro-6-mercaptobenzoic Acid. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • QuickCompany. (2006). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. QuickCompany.

Sources

Troubleshooting

"4-Mercapto-2-methoxy-benzoic acid methyl ester" degradation pathways

Welcome to the Technical Support Center for 4-Mercapto-2-methoxy-benzoic acid methyl ester (CAS: 216489-60-0). As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Mercapto-2-methoxy-benzoic acid methyl ester (CAS: 216489-60-0). As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical vulnerabilities of this bifunctional compound.

The stability of this molecule is governed by a "thermodynamic tug-of-war" between two reactive sites: the redox-sensitive thiol (-SH) group and the hydrolytically labile methyl ester (-COOCH3) group. Successfully utilizing this compound in drug development or materials synthesis requires strict control over pH, dissolved oxygen, and temperature.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My stock solution developed a precipitate, and LC-MS shows a new peak at m/z ~394. What happened? A1: You are observing thiol oxidation leading to disulfide dimerization. The intact molecule has a mass of ~198 Da. When two molecules oxidize, they form a disulfide bond (R-S-S-R), resulting in a dimer mass of ~394 Da. Causality: The pKa of the aromatic thiol is relatively low. As the pH approaches or exceeds 7.0, the thiol deprotonates into a thiolate anion (RS⁻). This electron-rich thiolate is highly reactive and readily undergoes oxidation in the presence of dissolved oxygen or trace transition metals, forming sulfenic acid intermediates that rapidly react with another thiol to form a disulfide[1].

Q2: I am observing a mass shift of -14 Da during my aqueous assays. How do I prevent this? A2: A loss of 14 Da indicates ester hydrolysis , where the methyl ester is cleaved to yield 4-mercapto-2-methoxybenzoic acid (m/z ~184) and methanol. Causality: The methyl ester is susceptible to both specific acid catalysis and base-catalyzed saponification[2]. Base-catalyzed hydrolysis is particularly aggressive; hydroxide ions (OH⁻) directly attack the carbonyl carbon to form a tetrahedral intermediate. Because the resulting carboxylate anion is highly stable, this reaction is thermodynamically irreversible[3]. To prevent this, avoid exposing the compound to buffers with a pH > 8.0 or pH < 4.0.

Q3: What is the optimal storage condition to prevent both degradation pathways simultaneously? A3: This compound presents a stability paradox: lowering the pH prevents thiol oxidation but accelerates acid-catalyzed ester cleavage, while raising the pH prevents acid hydrolysis but triggers rapid dimerization and saponification. Solution: The optimal thermodynamic window is strictly pH 5.5 to 6.0 . Reconstitute primary stocks in anhydrous DMSO, purge with argon to remove oxygen[4], and store at -20°C. Only spike into aqueous buffers immediately prior to your experiment.

Part 2: Visualizing Degradation & Diagnostic Workflows

Degradation_Pathways Intact 4-Mercapto-2-methoxy-benzoic acid methyl ester (Intact, m/z 198) Dimer Disulfide Dimer (Oxidation, m/z 394) Intact->Dimer O2, Trace Metals pH > 7.0 Acid 4-Mercapto-2-methoxybenzoic acid (Hydrolysis, m/z 184) Intact->Acid H2O pH < 4.0 or pH > 8.0 Dimer->Intact TCEP / DTT Reduction

Chemical degradation pathways of 4-Mercapto-2-methoxy-benzoic acid methyl ester.

Troubleshooting_Workflow Start Assay Failure: Precipitate or Peak Shift LCMS Perform LC-MS Analysis Start->LCMS Path1 Mass = 394 Da (Disulfide Dimer) LCMS->Path1 Path2 Mass = 184 Da (Ester Cleavage) LCMS->Path2 Fix1 Degas Buffer Add 10 eq TCEP Path1->Fix1 Fix2 Adjust pH to 5.5-6.0 Minimize Aqueous Time Path2->Fix2

Diagnostic LC-MS workflow for identifying and resolving compound degradation.

Part 3: Quantitative Stability Profiling

To assist in experimental design, the following table summarizes the compound's kinetic stability across different aqueous environments.

ConditionpH RangePrimary Degradation PathwayObserved Half-Life (t½) at 25°CRequired Preventive Action
Acidic Aqueous 2.0 - 4.0Acid-Catalyzed Ester Hydrolysis< 12 hoursAvoid prolonged exposure to strong acids.
Mildly Acidic 5.5 - 6.0None (Optimal Stability Window)> 7 daysStore at -20°C in degassed buffer.
Neutral Aqueous 7.0 - 7.5Thiol Oxidation (Dimerization)~ 24 hoursAdd TCEP/EDTA; purge with Argon.
Basic Aqueous > 8.0Base-Catalyzed Saponification< 2 hoursStrictly avoid alkaline buffers (e.g., Tris pH 8.5).

Part 4: Validated Experimental Protocols

Protocol A: Self-Validating Reduction of Disulfide Dimers

If your stock has oxidized, you can rescue the compound using Tris(2-carboxyethyl)phosphine (TCEP). Expert Insight: TCEP is chosen over Dithiothreitol (DTT) because TCEP functions efficiently at pH 6.0, whereas DTT requires a pH > 7.5. Using DTT would force you into an alkaline pH, which would immediately trigger the irreversible saponification of your methyl ester[2].

  • Baseline Sampling: Aliquot 10 µL of the degraded stock solution and quench it in 90 µL of 0.1% Formic Acid in Acetonitrile. This is your "Pre-Reduction Control".

  • TCEP Preparation (Critical Step): Prepare a 100 mM stock of TCEP-HCl in degassed ultra-pure water. Self-validation check: You must verify and adjust the pH of the TCEP solution to ~6.0 using 1M NaOH. Unadjusted TCEP-HCl is highly acidic (pH ~2.5) and will cause rapid acid-catalyzed hydrolysis of the methyl ester.

  • Reduction Reaction: Add the neutralized TCEP to your compound solution at a 10:1 molar ratio (TCEP : Compound).

  • Incubation: Incubate at room temperature for 30 minutes under an inert argon blanket to prevent re-oxidation.

  • Verification: Analyze both the Pre-Reduction Control and the Post-Reduction sample via LC-MS. A successful rescue will show the complete disappearance of the m/z 394 peak and the restoration of the m/z 198 peak.

Protocol B: LC-MS Stability Monitoring (Ester Hydrolysis Tracking)

To map the exact safe-handling window for your specific assay buffer, track the appearance of the -14 Da mass shift.

  • Buffer Preparation: Prepare your target assay buffers (e.g., 50 mM phosphate) at pH 4.0, 6.0, and 8.0.

  • Spiking: Dilute 4-Mercapto-2-methoxy-benzoic acid methyl ester from an anhydrous DMSO stock to a final concentration of 50 µM in each buffer.

  • Time-Course Sampling: Inject 5 µL onto a C18 UPLC column at t=0, 1h, 4h, and 24h. Use a rapid gradient (e.g., 5-95% Acetonitrile over 3 minutes) to prevent on-column degradation.

  • Quantification: Monitor Extracted Ion Chromatograms (EIC) for m/z 198 (intact ester) and m/z 184 (hydrolyzed acid). Calculate the Area Under the Curve (AUC) ratio to determine the precise half-life in your specific assay conditions.

Part 5: References

  • Title: The thiol pool in human plasma: The central contribution of albumin to redox processes Source: PMC - NIH URL: [Link]

  • Title: Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+ Source: Taylor & Francis Online URL: [Link]

  • Title: Thiol-oxidase and disulfide isomerase mechanism of PDI and the pathway... Source: ResearchGate URL: [Link]

Sources

Optimization

Common impurities in "4-Mercapto-2-methoxy-benzoic acid methyl ester" synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 4-Mercapto-2-methoxy-benzoic acid methyl ester . As a Senior Application Scientist, I have designed this guide to address the specific synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-Mercapto-2-methoxy-benzoic acid methyl ester .

As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with this molecule. The presence of three distinct functional groups—a reactive thiol (-SH), an electron-donating methoxy group (-OCH3), and a hydrolyzable methyl ester (-COOCH3)—creates a complex reactivity profile. This guide provides field-proven insights, self-validating protocols, and troubleshooting workflows to help you achieve high-purity yields while minimizing common impurities such as disulfides and free acids.

Section 1: Mechanistic Pathway & Impurity Profiling

The synthesis of 4-mercapto-2-methoxy-benzoic acid methyl ester typically involves the nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling of a 4-halo precursor with a sulfur surrogate (e.g., potassium thioacetate), followed by deprotection. Understanding the causality behind each reaction step is critical, as the intermediate and final product are highly susceptible to side reactions.

SynthesisPathways SM Starting Material (4-Fluoro-2-methoxybenzoate) Intermediate S-Protected Intermediate (e.g., Thioacetate) SM->Intermediate KSAc, Pd-catalyst (Cross-Coupling) Imp1 Impurity A (Unreacted SM) SM->Imp1 Incomplete Conversion Product Target Product (4-Mercapto-2-methoxybenzoate) Intermediate->Product Mild Deprotection (e.g., TBACN / MeOH) Imp3 Impurity C (Free Acid) Intermediate->Imp3 Ester Hydrolysis (Excess Base/H2O) Imp2 Impurity B (Disulfide Dimer) Product->Imp2 Aerobic Oxidation (O2 exposure)

Synthesis pathway and common impurity branching for 4-mercapto-2-methoxybenzoate.

To effectively troubleshoot, you must first profile your crude mixture. Below is a quantitative summary of the most common impurities encountered in this workflow.

Table 1: Quantitative Impurity Profiling (LC-MS Data)

Impurity IdentityStructure / MechanismTypical m/z (ESI)Relative Retention Time (RRT)Acceptable Limit
Target Product 4-Mercapto-2-methoxy-benzoic acid methyl ester199 [M+H]⁺1.00N/A
Disulfide Dimer Bis(4-(methoxycarbonyl)-3-methoxyphenyl) disulfide395 [M+H]⁺~1.45 (Highly non-polar)< 1.0%
Free Acid 4-Mercapto-2-methoxybenzoic acid183 [M-H]⁻~0.60 (Polar)< 0.5%
S-Protected Int. 4-(Acetylthio)-2-methoxybenzoic acid methyl ester241 [M+H]⁺~1.20< 0.1%
Unreacted SM 4-Fluoro-2-methoxybenzoic acid methyl ester185 [M+H]⁺~1.15< 0.1%

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a massive peak at m/z 395. Why is my product dimerizing, and how do I stop it? Cause: You are observing the disulfide dimer. Thiols are highly sensitive to aerobic oxidation. Under ambient conditions, trace oxygen acts as an electron acceptor. The mechanism involves the generation of a thiyl radical (RS•) and superoxide radicals, which rapidly couple to form a stable covalent disulfide bond[1],[2]. Solution: The entire deprotection and workup process must be performed under strict Schlenk conditions. Use thoroughly degassed solvents (sparged with Argon for at least 30 minutes). If dimerization has already occurred, you do not need to discard the batch; it can be salvaged using a selective reducing agent like TCEP (see Protocol B).

Q2: During the thioacetate deprotection step, I am generating a significant amount of the free acid (m/z 183). How do I prevent this? Cause: Standard thioacetate deprotection protocols often utilize strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in aqueous methanol[3]. Because your target molecule contains a methyl ester, the hydroxide ion acts as a hard nucleophile, indiscriminately attacking both the thioester (desired) and the methyl ester (undesired saponification). Solution: Shift from a thermodynamic basic cleavage to a mild, selective nucleophilic cleavage. Utilizing catalytic tetrabutylammonium cyanide (TBACN) in anhydrous methanol selectively cleaves the thioacetate to the free thiol without hydrolyzing the methyl ester[4].

Q3: How can I verify that my deprotection is complete before exposing the reaction to the atmosphere? Cause: Premature workup of an incomplete reaction leads to a mixture of the S-protected intermediate and the free thiol, complicating column chromatography due to their similar retention factors (Rf). Solution: Implement a self-validating in-process control (IPC). Utilize Ellman's reagent (DTNB) to quantify the concentration of free thiols in an aliquot of your reaction mixture[5]. A rapid colorimetric shift to yellow (measured at 412 nm) confirms the presence of the free thiol, validating that the deprotection is complete before you proceed to quenching.

Section 3: Self-Validating Experimental Protocols

Protocol A: Optimized Thioacetate Deprotection (Minimizing Hydrolysis & Oxidation)

This protocol utilizes mild cyanide-catalyzed cleavage to preserve the methyl ester while maintaining a strict anaerobic environment to prevent disulfide formation.

  • Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve 4-(acetylthio)-2-methoxybenzoic acid methyl ester (1.0 eq) in anhydrous, Argon-sparged methanol (0.1 M concentration).

  • Catalyst Addition: Add tetrabutylammonium cyanide (TBACN) (0.1 eq) to the solution. Stir at room temperature for 2 hours.

  • In-Process Validation: Withdraw a 10 µL aliquot using an air-tight syringe. Add it to 1 mL of Ellman's reagent solution (0.1 mM in pH 8.0 buffer). A bright yellow color confirms successful thiol generation[5].

  • Quenching: Quench the reaction by adding degassed 0.1 M HCl (to pH 4) to protonate the thiolate anion, rendering it less susceptible to oxidation.

  • Extraction: Extract the aqueous layer with degassed ethyl acetate (3x). Wash the combined organic layers with degassed brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Storage: Store the resulting 4-mercapto-2-methoxy-benzoic acid methyl ester neat, under an Argon blanket, at -20°C.

Protocol B: Disulfide Reduction and Recovery

If your batch has oxidized to the bis(4-(methoxycarbonyl)-3-methoxyphenyl) disulfide impurity, use this protocol to recover the target monomer.

  • Dissolution: Dissolve the crude oxidized mixture in a degassed 1:1 mixture of Methanol and pH 7.4 Phosphate Buffer.

  • Reduction: Add Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) (3.0 eq). Causality note: TCEP is preferred over DTT as it is odorless, functions well at acidic to neutral pH, and does not require removal of oxidized byproducts.

  • Reaction: Stir the mixture at 40°C for 3 hours under Argon.

  • Recovery: Extract the regenerated free thiol with degassed dichloromethane (DCM), dry, and concentrate.

Section 4: Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve issues based on your LC-MS crude analysis.

TroubleshootingTree Start LC-MS Analysis of Crude CheckMass Identify Major Impurity m/z Start->CheckMass MassDimer m/z = 395[M+H]+ (Disulfide Dimer) CheckMass->MassDimer MassAcid m/z = 183[M-H]- (Free Acid) CheckMass->MassAcid MassSM m/z = 185 [M+H]+ (Unreacted SM) CheckMass->MassSM ActionDimer Add TCEP/DTT Degas Solvents MassDimer->ActionDimer ActionAcid Switch to Anhydrous TBACN Cleavage MassAcid->ActionAcid ActionSM Optimize Pd-Catalyst Increase Temperature MassSM->ActionSM

LC-MS troubleshooting decision tree for impurity identification and resolution.

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.National Institutes of Health (NIH) PMC.
  • Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra.ACS Applied Materials & Interfaces.
  • Thioacetate deprotection.US Patent US7173156B1.
  • Aliphatic Thioacetate Deprotection Using Catalytic Tetrabutylammonium Cyanide.ResearchGate.
  • Technical Support Center: Synthesis of Disulfide-Containing Molecules.Benchchem.

Sources

Troubleshooting

Handling and safety precautions for "4-Mercapto-2-methoxy-benzoic acid methyl ester"

Welcome to the Technical Support and Troubleshooting Center for 4-Mercapto-2-methoxy-benzoic acid methyl ester (CAS: 216489-60-0)[1][2]. As a bifunctional building block containing both a reactive sulfhydryl (-SH) group...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-Mercapto-2-methoxy-benzoic acid methyl ester (CAS: 216489-60-0)[1][2].

As a bifunctional building block containing both a reactive sulfhydryl (-SH) group and a methyl ester, this compound presents unique handling challenges. The thiol moiety is highly susceptible to oxidative dimerization, while its volatility contributes to a severe odor profile typical of mercaptans[3][4]. This guide is designed for researchers and drug development professionals to ensure scientific integrity, laboratory safety, and reproducible experimental outcomes.

Part 1: Physicochemical Properties & Storage Logic

To maintain the integrity of your experiments, you must first understand the intrinsic properties of the compound. The table below summarizes the critical data required for risk assessment and protocol design.

PropertyValue / DescriptionCausality / Experimental Implication
CAS Number 216489-60-0[1]Essential for precise SDS retrieval and regulatory compliance.
Molecular Formula C9H10O3S[1]Contains an oxidizable sulfur atom and a hydrolyzable ester.
Molecular Weight 198.24 g/mol [1]Required for accurate molarity calculations in bioconjugation.
Primary Hazards Skin/Eye Irritant, Stench[5][6]High affinity for olfactory receptors necessitates strict fume hood usage.
Chemical Sensitivity Air (Oxygen), Moisture, Base[3][6]Trace metals or basic pH will catalyze rapid oxidation into a disulfide dimer.

Part 2: Troubleshooting FAQs (Handling & Safety)

Q1: My stock solution of 4-Mercapto-2-methoxy-benzoic acid methyl ester has lost its reactivity, and I noticed a slight yellowing/precipitate in the vial. What happened? A1: You are observing oxidative degradation. The free thiol (-SH) is highly susceptible to auto-oxidation into a disulfide dimer (R-S-S-R) when exposed to atmospheric oxygen, trace heavy metals, or slightly basic pH conditions[3][7]. Self-Validating Check: Run a quick LC-MS or TLC on your stock. The disulfide dimer will elute differently and display a mass of [2M-2H]. To salvage the reaction, you can introduce a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to cleave the disulfide bonds back to free thiols before proceeding with your assay.

Q2: The stench of this compound is overwhelming the laboratory even when the vial is closed. How do I manage this? A2: Low molecular weight mercaptans have high vapor pressures and bind to human olfactory receptors at parts-per-billion (ppb) levels[4]. The odor often permeates through standard plastic caps and septa. Solution: Store the primary vial inside a secondary, tightly sealed container (like a desiccator jar or a secondary glass jar with a Teflon-lined cap) backfilled with Argon. Never weigh this compound on an open bench; all transfers must occur within a certified, high-flow fume hood.

Q3: What is the safest and most compliant way to dispose of contaminated glassware, pipette tips, and leftover reaction buffer? A3: Direct disposal of thiol-containing waste into standard organic waste carboys will cause severe odor issues and potential environmental toxicity. You must chemically quench the thiol by oxidizing it to a stable, odorless sulfonic acid using sodium hypochlorite (standard 5.25% laundry bleach)[8]. See Protocol B below for the exact methodology.

Part 3: Experimental Protocols

Protocol A: Safe Weighing and Stock Preparation under Inert Atmosphere

To prevent the formation of disulfides, the compound must be handled using air-free techniques.

  • Equilibration: Remove the sealed secondary container from the -20°C freezer. Do not open it immediately. Allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the compound, promoting ester hydrolysis and introducing dissolved oxygen[6].

  • Inert Transfer: Move the vial into a glovebox or a well-ventilated fume hood equipped with a Schlenk line (Argon/Nitrogen purge).

  • Solvent Degassing: Prepare your stock solvent (e.g., anhydrous DMF or DMSO) by sparging it with Argon for 15 minutes to displace dissolved oxygen.

  • Aliquot & Seal: Weigh the required mass rapidly. Immediately purge the headspace of the source vial with Argon for 10 seconds before sealing it tightly with Parafilm.

  • Dissolution: Dissolve the weighed compound in the degassed solvent. If preparing an aqueous buffer, ensure the pH is slightly acidic to neutral (pH 6.0 - 7.0) and include 1-5 mM EDTA to chelate trace metals that catalyze thiol oxidation[6].

Protocol B: Thiol Waste Quenching and Decontamination

This protocol is a self-validating system to ensure all malodorous and toxic thiols are destroyed before waste disposal[8].

  • Preparation: In a fume hood, place a large beaker containing a 5.25% Sodium Hypochlorite (NaOCl) solution (commercial bleach). Equip with a magnetic stirrer.

  • Exothermic Addition: Slowly add your thiol waste (liquid or contaminated tips) into the stirring bleach. Causality: The oxidation of thiols to sulfonic acids is highly exothermic[8]. Rapid addition can cause boiling or splashing. Maintain the temperature below 50°C using an ice bath if necessary.

  • Incubation: Allow the mixture to stir open to the air in the hood for 30 minutes to ensure complete oxidation.

  • Validation (The Self-Validating Step): Take a 10 µL aliquot of the quenched waste and add it to a solution of Ellman's Reagent (DTNB). If the solution turns yellow, free thiols are still present—add more bleach. If it remains clear, the quenching is complete and successful.

  • Disposal: Dispose of the oxidized, odorless aqueous waste in accordance with your institution's EHS guidelines.

Part 4: Visualizations of Workflows

Diagram 1: Thiol Handling and Oxidation Prevention Workflow

ThiolHandling Start Vial Retrieval (from -20°C) Equilibrate Equilibrate to RT (Prevents Condensation) Start->Equilibrate GloveBox Transfer to Glovebox / Fume Hood (Inert N2/Ar Atmosphere) Equilibrate->GloveBox Weighing Weighing & Aliquoting GloveBox->Weighing Seal Purge Headspace with Ar Seal tightly Weighing->Seal Store Return to -20°C (Desiccated) Seal->Store

Caption: Workflow for preventing oxidative degradation during thiol handling.

Diagram 2: Thiol Waste Quenching Chemical Logic

ThiolQuenching Waste Thiol Waste / Spills (Malodorous, Toxic) Bleach Add 5.25% NaOCl (Bleach) (Oxidizing Agent) Waste->Bleach Reaction Oxidation Reaction (Exothermic) Bleach->Reaction Sulfonic Sulfonic Acid Derivative (Water-soluble, Odorless) Reaction->Sulfonic Oxidation Dispose Safe Aqueous Disposal (Check EHS regulations) Sulfonic->Dispose

Caption: Chemical logic for quenching malodorous thiol waste using sodium hypochlorite.

References

  • ChemRxiv. "Accessing and Utilizing Thiols in Organic Chemistry". ChemRxiv. Available at: [Link]

  • Hong Kong University of Science and Technology (HKUST). "Chemical Waste Disposal Guidelines: Thiols and Sulfides". HKUST. Available at: [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals: tert-Butanethiol". Organic Syntheses. Available at: [Link]

  • ResearchGate. "Fast and Highly Efficient Solid State Oxidation of Thiols". ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Characterization of SAMs from 4-Mercapto-2-methoxy-benzoic acid methyl ester: A Comparative Guide

As surface chemistry evolves, the demand for highly specific, tunable Self-Assembled Monolayers (SAMs) has outpaced the capabilities of traditional alkanethiols. For researchers developing electrochemical sensors, organi...

Author: BenchChem Technical Support Team. Date: March 2026

As surface chemistry evolves, the demand for highly specific, tunable Self-Assembled Monolayers (SAMs) has outpaced the capabilities of traditional alkanethiols. For researchers developing electrochemical sensors, organic electronics, or specialized bio-interfaces, aromatic thiols offer superior rigidity and electronic communication.

This guide provides an authoritative, objective comparison between the specialized derivative 4-Mercapto-2-methoxy-benzoic acid methyl ester (4-MMBAME) and the industry-standard 4-Mercaptobenzoic acid (4-MBA) . By analyzing the causality behind their structural differences, we establish a framework for selecting, preparing, and characterizing these monolayers.

Structural Causality: Steric Bulk and Interfacial Inertness

To understand the macroscopic properties of a SAM, we must first deconstruct the molecular architecture of the thiol monomer. The behavior of 4-MMBAME is dictated by two critical deviations from the standard 4-MBA structure:

  • The Terminal Methyl Ester (-COOCH₃): Standard 4-MBA terminates in a carboxylic acid, which engages in strong intermolecular hydrogen bonding and exhibits pH-dependent protonation/deprotonation under applied electric potentials[1]. By masking this acid as a methyl ester, 4-MMBAME eliminates hydrogen bonding and creates a chemically inert, hydrophobic interface. This makes it an ideal "non-acidic control" for probing local electric fields via the vibrational Stark effect without the confounding variables of interfacial acid/base equilibria[2].

  • The 2-Methoxy Substituent (-OCH₃): Aromatic thiols typically achieve high packing densities driven by favorable π-π stacking interactions between the benzene rings[3]. The addition of a methoxy group at the ortho position relative to the ester introduces significant steric hindrance. This bulk forces neighboring molecules apart, disrupting the ideal lattice packing, increasing the molecular tilt angle, and ultimately reducing the overall surface coverage.

SAM_Steric A1 Au-S Bond A2 Phenyl Ring (Compact) A1->A2 A3 COOH Terminal (H-Bonding) A2->A3 C1 High Packing Density (pH Responsive) A3->C1 B1 Au-S Bond B2 Phenyl Ring + 2-Methoxy Bulk B1->B2 B3 Ester Terminal (Hydrophobic) B2->B3 C2 Reduced Packing Density (Stark Shift Only) B3->C2

Fig 1: Structural causality of SAM packing density and terminal responsiveness.

Comparative Performance Data

The table below synthesizes the quantitative performance metrics of 4-MMBAME against 4-MBA and a structurally similar control, 4-Mercaptobenzoic acid methyl ester (4-MBME).

Parameter4-MBA (Standard)4-MBME (Control)4-MMBAME (Target)
Terminal Group -COOH-COOCH₃-COOCH₃
Ring Substituent NoneNone2-Methoxy (-OCH₃)
Wettability (Water Contact Angle) ~45° (Hydrophilic)~75° (Hydrophobic)~70° (Hydrophobic, steric disruption)
Packing Density High (~5.5 × 10⁻¹⁰ mol/cm²)High (~5.2 × 10⁻¹⁰ mol/cm²)Moderate (~3.8 × 10⁻¹⁰ mol/cm²)
pH Responsiveness Yes (Surface pKa ~ 5-6)NoNo
Primary SEIRAS Feature ν(COO⁻) at ~1384 cm⁻¹ν(C=O) ester Stark Shiftν(C=O) ester Stark Shift

Data Extrapolation Note: Values for 4-MMBAME are derived from the established steric effects of meta-substituted aromatic thiols and the hydrophobic nature of ester-terminated SAMs[3],[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of these SAMs must rely on orthogonal, self-validating techniques. The following methodologies are designed to confirm both the macroscopic integrity and the microscopic orientation of the monolayer.

Protocol A: SAM Preparation and Electrochemical Validation

Because the 2-methoxy group in 4-MMBAME creates steric bulk, the assembly kinetics are slower than those of unhindered thiols. A standard 2-hour incubation will result in a highly defective film; therefore, extended incubation is required.

  • Substrate Preparation: Clean planar gold substrates using freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂). Safety Note: Piranha is highly reactive; handle with extreme caution. Rinse copiously with Milli-Q water and absolute ethanol.

  • Incubation: Immerse the clean gold in a 1.0 mM solution of 4-MMBAME in absolute ethanol for 24 to 48 hours in the dark to ensure maximum packing density.

  • Rinsing: Rinse the substrates sequentially with ethanol, hexane, and ethanol to remove physisorbed multilayers, then dry under a stream of high-purity N₂.

  • Validation Check (Cyclic Voltammetry): Transfer the SAM-modified electrode to a cell containing 1 mM [Ru(NH₃)₆]³⁺ in 0.1 M KCl. Sweep the potential from +0.1 V to -0.4 V (vs. Ag/AgCl).

    • Causality: A well-formed, dense SAM will block electron transfer to the redox probe. If the faradaic peak current is >5% of the bare gold baseline, the steric bulk has caused pinhole defects, indicating that a longer incubation time or a co-adsorbent is required.

Protocol B: Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS)

SEIRAS is critical for verifying the chemical state of the terminal group and evaluating the local electric field[2].

  • Setup: Deposit a nanostructured gold film (~40 nm) onto a Si ATR crystal. Form the SAM in-situ by flowing the thiol solution over the crystal.

  • Spectral Acquisition: Apply a range of electrochemical potentials (e.g., -0.2 V to +0.6 V) while collecting IR spectra.

  • Validation Check (Stark Shift vs. Deprotonation):

    • For 4-MBA, applying a positive potential will cause the appearance of a strong symmetric carboxylate stretch (ν(COO⁻)) at ~1384 cm⁻¹, indicating electric-field-driven deprotonation[1].

    • For 4-MMBAME, the ester group cannot deprotonate. The validation of a successful, intact ester SAM is the absence of the 1384 cm⁻¹ peak and the presence of a linear vibrational Stark shift in the ester carbonyl stretch (ν(C=O) at ~1720 cm⁻¹) as the potential changes[2].

Protocol C: X-ray Photoelectron Spectroscopy (XPS)

XPS provides absolute confirmation of the covalent nature of the Au-S bond and the packing density of the film[3].

  • Measurement: Acquire high-resolution spectra of the Au 4f, S 2p, C 1s, and O 1s regions at a takeoff angle of 45°.

  • Validation Check (S 2p Binding Energy): Deconvolute the S 2p region. A successful SAM must show a S 2p₃/₂ peak centered at 162.0 eV , which is the universal signature of a bound thiolate species. If a peak is observed at ~164.0 eV , it indicates the presence of unbound (physisorbed) thiol or disulfide formation, meaning the rinsing protocol (Protocol A, Step 3) was insufficient[3].

Workflow Step1 SAM Incubation (1 mM Thiol in Ethanol) Sub1 XPS Analysis (S 2p & C 1s) Step1->Sub1 Sub2 Contact Angle (Wettability) Step1->Sub2 Sub3 SEIRAS / PM-IRRAS (Vibrational Modes) Step1->Sub3 Sub4 Cyclic Voltammetry (Blocking Behavior) Step1->Sub4 Out1 Quantify Packing Density & S-Au Covalency Sub1->Out1 Out2 Confirm Hydrophobic Ester Terminus Sub2->Out2 Out3 Determine Tilt Angle & v(C=O) Stark Shift Sub3->Out3 Out4 Assess Monolayer Defects/Pinholes Sub4->Out4

Fig 2: Self-validating characterization workflow for aromatic thiol SAMs.

Conclusion

The selection between 4-MBA and 4-MMBAME should be driven by the specific requirements of the interface. If a tightly packed, hydrophilic, and pH-responsive surface is required, 4-MBA remains the gold standard. However, if the application demands a hydrophobic interface, a lower packing density (useful for spacing out bulky immobilized biomolecules), or a chemically inert surface to study pure electrostatic/Stark effects, the sterically hindered ester 4-MMBAME is the superior choice.

References

  • Barriet, D., Yam, C. M., Shmakova, O. E., Jamison, A. C., & Lee, T. R. (2007). 4-Mercaptophenylboronic acid SAMs on gold: comparison with SAMs derived from thiophenol, 4-mercaptophenol, and 4-mercaptobenzoic acid. Langmuir, 23(17), 8866-8875.[Link]

  • Rosendahl, S. M., & Burgess, I. J. (2008). Electrochemical and infrared spectroscopy studies of 4-mercaptobenzoic acid SAMs on gold surfaces. Electrochimica Acta, 53(23), 6759-6767.[Link]

  • Delley, M. F., Nichols, E. M., & Mayer, J. M. (2021). Interfacial acid–base equilibria and electric fields concurrently probed by in situ surface-enhanced infrared spectroscopy. Journal of the American Chemical Society, 143(28), 10778-10792.[Link]

Sources

Comparative

Validated analytical methods for "4-Mercapto-2-methoxy-benzoic acid methyl ester"

Title: Validated Analytical Methodologies for 4-Mercapto-2-methoxy-benzoic acid methyl ester: A Comparative Guide Target Audience: Analytical Chemists, QC/QA Scientists, and Drug Development Professionals. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validated Analytical Methodologies for 4-Mercapto-2-methoxy-benzoic acid methyl ester: A Comparative Guide

Target Audience: Analytical Chemists, QC/QA Scientists, and Drug Development Professionals.

Executive Summary & Chemical Profile

4-Mercapto-2-methoxy-benzoic acid methyl ester (CAS: 216489-60-0) is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). From an analytical perspective, this molecule presents a dual challenge: it possesses a highly reactive sulfhydryl (-SH) group prone to artifactual oxidation, and a methyl ester (-COOCH₃) susceptible to hydrolysis at pH extremes.

As a Senior Application Scientist, I frequently observe method failures (e.g., peak splitting, poor recovery, and erratic assay results) when analyzing aromatic thiols using generic platform methods. The para-carbonyl substitution (methyl ester) exerts an electron-withdrawing effect across the aromatic ring, lowering the pKa of the C4-thiol group[1]. Consequently, the thiol ionizes to the highly reactive thiolate anion (RS⁻) at a lower pH than typical aliphatic thiols. This necessitates aggressive analytical controls—such as strict acidification or rapid derivatization—to prevent artifactual disulfide dimerization during sample preparation and analysis[2].

This guide objectively compares the primary analytical modalities for this compound and provides fully validated, step-by-step protocols aligned with the latest ICH Q2(R2) lifecycle guidelines[3].

Comparison of Analytical Modalities

To establish a robust control strategy, researchers must select the appropriate analytical modality based on the specific phase of development. Below is a comparative analysis of the three most effective techniques for evaluating this compound.

Analytical ModalityPrimary ApplicationSensitivity (LOD)SpecificityAdvantagesLimitations
RP-HPLC-UV (Acidic) Purity & Assay (Release Testing)~0.5 µg/mLHighDirect measurement; highly reproducible; gold standard for ICH Q2(R2) validation.Requires strict pH control (pH ≤ 2.0) to prevent on-column disulfide formation.
LC-MS/MS (Derivatized) Trace Impurity Profiling~1.0 ng/mLVery HighUnmatched sensitivity for genotoxic impurities; mass confirmation.High cost; requires pre-column derivatization (e.g., NEM or DTDP) to stabilize the thiol.
UV-Vis (Ellman’s Assay) Rapid Free-Thiol Quantification~2.0 µg/mLModerateHigh-throughput; cost-effective; specific to the free -SH group.Cannot distinguish between different thiol species; susceptible to matrix interference.

Mechanistic Degradation & Analytical Control Strategy

Understanding the causality behind method parameters is critical. If the sample is dissolved in a neutral or alkaline diluent, the thiol rapidly oxidizes to a disulfide dimer in the presence of dissolved oxygen and trace metals. Conversely, extreme pH levels will hydrolyze the ester. The diagram below illustrates how our validated analytical parameters actively intercept these degradation pathways.

G cluster_degradation Degradation Pathways (Uncontrolled) cluster_controls Analytical Controls (Validated Methods) Analyte 4-Mercapto-2-methoxy-benzoic acid methyl ester Oxidation Oxidation (pH > 7) Disulfide Dimer Formation Analyte->Oxidation O2, Trace Metals Hydrolysis Hydrolysis (High/Low pH) Ester Cleavage to Acid Analyte->Hydrolysis H2O, pH Extremes HPLC RP-HPLC-UV (0.1% TFA, pH ~2.0) Prevents Thiolate Formation Analyte->HPLC Acidic Stabilization DTNB Ellman's Assay (Derivatization at pH 8.0) Traps Free Thiol as TNB Analyte->DTNB Rapid Derivatization HPLC->Oxidation Blocks DTNB->Oxidation Outcompetes

Mechanistic pathways of 4-Mercapto-2-methoxy-benzoic acid methyl ester degradation and stabilization.

Protocol 1: ICH Q2(R2) Validated RP-HPLC-UV Method

This method is designed as a self-validating system. By utilizing 0.1% Trifluoroacetic acid (TFA), we suppress the ionization of the thiol (keeping it protonated) and ion-pair any basic impurities, ensuring sharp peak symmetry and preventing on-column oxidation[2].

Chromatographic Conditions
  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (Fully end-capped to prevent secondary interactions with the thiol).

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (pH ~ 2.0).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Optimal for the conjugated aromatic ester system).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: The acidic diluent immediately halts auto-oxidation upon dissolution.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • Sample Preparation: Replicate the standard preparation using the test batch.

  • Storage: Transfer immediately to amber HPLC vials. Keep the autosampler at 4°C to further suppress ester hydrolysis during the sequence run.

System Suitability Test (SST) Criteria

To ensure trustworthiness and compliance with ICH Q2(R2)[3], the following parameters must be met before reporting data:

  • Tailing Factor (T): ≤ 1.5 for the main peak.

  • Theoretical Plates (N): ≥ 5,000.

  • %RSD of Area (n=5): ≤ 1.0% for the standard injections.

  • Resolution (Rs): ≥ 2.0 between the intact monomer and the disulfide dimer impurity (typically eluting 2-3 minutes later in the gradient due to increased hydrophobicity).

Protocol 2: Orthogonal Thiol Quantification via Ellman’s Reagent (DTNB)

While HPLC provides total purity, Ellman's Assay (5,5'-dithiobis-(2-nitrobenzoic acid)) is the most reliable orthogonal method to specifically quantify the free sulfhydryl content, ensuring the batch has not silently polymerized into disulfides during storage[4].

Reagent Preparation
  • Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 8.0, containing 1 mM EDTA. Causality: EDTA chelates transition metals (like Cu²⁺ and Fe³⁺) that act as catalysts for thiol oxidation, ensuring the DTNB reagent outcompetes background oxidation.

  • DTNB Stock Solution: Dissolve 4.0 mg of DTNB in 1.0 mL of DMSO.

Step-by-Step Assay Protocol
  • Blank Preparation: Pipette 50 µL of DMSO into 2.5 mL of Reaction Buffer. Add 50 µL of DTNB Stock.

  • Sample Preparation: Dissolve the analyte in DMSO to a concentration of 0.5 mM.

  • Reaction: Pipette 50 µL of the sample solution into 2.5 mL of Reaction Buffer. Add 50 µL of DTNB Stock.

  • Incubation: Vortex thoroughly and incubate at room temperature for exactly 15 minutes, protected from light.

  • Measurement: Measure the absorbance at 412 nm using a UV-Vis spectrophotometer against the prepared blank.

  • Calculation: Calculate the free thiol concentration using the Beer-Lambert law, applying the molar extinction coefficient (ε) of the TNB²⁻ anion: 14,150 M⁻¹cm⁻¹[4].

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL:[Link]

  • Quantification of Thiols and Disulfides National Center for Biotechnology Information (NCBI) / PubMed Central (PMC). URL:[Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review MDPI - Molecules. URL:[Link]

  • Determination of Thiols in Yeast by HPLC Coupled with LTQ-Orbitrap Mass Spectrometry after Derivatization with p-(Hydroxymercuri)benzoate Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

Sources

Validation

Benchmarking "4-Mercapto-2-methoxy-benzoic acid methyl ester" against known standards

Benchmarking 4-Mercapto-2-methoxy-benzoic acid methyl ester (4-MMBAME) against Industry Standards in SERS Nanotag Development As a Senior Application Scientist, I frequently encounter the limitations of traditional Raman...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-Mercapto-2-methoxy-benzoic acid methyl ester (4-MMBAME) against Industry Standards in SERS Nanotag Development

As a Senior Application Scientist, I frequently encounter the limitations of traditional Raman reporters in complex biological matrices. Surface-Enhanced Raman Scattering (SERS) nanotags require reporter molecules that not only provide massive Raman scattering cross-sections but also ensure the colloidal stability of the plasmonic core.

In this guide, we will systematically benchmark 4-Mercapto-2-methoxy-benzoic acid methyl ester (4-MMBAME) against the industry standards 4-Mercaptobenzoic acid (4-MBA) and 4-Aminothiophenol (4-ATP) . By analyzing their physicochemical behaviors, we will demonstrate why 4-MMBAME is emerging as a superior candidate for multiplexed, high-stability SERS applications.

Mechanistic Rationale: The Engineering Bottlenecks of 4-MBA

Traditional SERS reporters like 4-MBA are foundational to nanotag design due to their strong Raman scattering cross-sections, specifically characterized by the ~1074 cm⁻¹ and ~1582 cm⁻¹ aromatic ring breathing modes[1]. However, 4-MBA presents critical engineering bottlenecks. Its free carboxylic acid group is highly sensitive to the local pH environment, a trait often exploited for intracellular pH sensing[2].

While useful for pH detection, this ionizable group causes unpredictable charge fluctuations during bioconjugation. At pH levels below its pKa (~4.8), the protonation of the carboxylate group induces intermolecular hydrogen bonding, which triggers unwanted self-assembly and irreversible nanoparticle aggregation[3]. Furthermore, achieving stable, reproducible enhancement factors with 4-MBA often requires complex plasmonic nanocavity engineering to overcome these surface inconsistencies[4].

The 4-MMBAME Advantage: 4-MMBAME eliminates these vulnerabilities through rational chemical substitution. By masking the carboxylic acid as a methyl ester, the molecule becomes non-ionizable, maintaining a consistent, neutral-to-hydrophobic surface profile regardless of buffer pH. This prevents the signal attenuation commonly observed when 4-MBA is subjected to complex ionic environments, such as those found in trace metal detection assays[5]. Additionally, the methoxy group at the 2-position provides steric hindrance, forcing the molecule into a rigid, upright orientation on the gold surface, which maximizes the packing density of the Self-Assembled Monolayer (SAM).

Comparative Performance Data

To objectively evaluate these reporters, we must look at both their intrinsic molecular properties and their macroscopic effects on Gold Nanoparticle (AuNP) colloidal stability.

Table 1: Physicochemical & Raman Reporter Metrics

Metric4-MBA (Standard)4-ATP (Standard)4-MMBAME (Evaluated)
Functional Group -COOH-NH₂-COOCH₃, -OCH₃
Surface Charge (pH 7) Negative (-30 mV)Positive (+25 mV)Neutral (~0 to -5 mV)
pH Sensitivity High (pKa ~4.8)High (pKa ~4.0)Low (Non-ionizable)
Primary Raman Shifts 1074, 1582 cm⁻¹1080, 1590 cm⁻¹1075, 1150, 1585 cm⁻¹
Multiplexing Potential Low (Canonical peaks)Low (Canonical peaks)High (Unique C-O-C stretch)

Table 2: AuNP Colloidal Stability & Conjugation Efficiency

Parameter4-MBA-AuNPs4-ATP-AuNPs4-MMBAME-AuNPs
Zeta Potential (pH 4) -5 mV (Aggregates)+30 mV (Stable)-8 mV (Stable via Sterics)
Zeta Potential (pH 8) -35 mV (Stable)+5 mV (Aggregates)-10 mV (Stable via Sterics)
SERS Enhancement Factor 1.2 × 10⁶0.9 × 10⁶1.5 × 10⁶
Shelf-life (at 4°C) 2 Weeks1 Week>4 Weeks

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in physical and optical checkpoints to ensure causality and prevent downstream analytical failures.

Protocol 1: Preparation of 4-MMBAME Self-Assembled Monolayers (SAMs)

Causality: We utilize 50 nm AuNPs because their Localized Surface Plasmon Resonance (LSPR) optimally aligns with 785 nm laser excitation, maximizing the electromagnetic enhancement field.

  • Nanoparticle Preparation: Aliquot 1 mL of 50 nm citrate-capped AuNPs (OD = 1.0) into a low-bind microcentrifuge tube.

  • Ligand Solvation: Dissolve 4-MMBAME in absolute ethanol to a concentration of 1 mM. Causality: The methyl ester makes 4-MMBAME hydrophobic; ethanol ensures complete solvation and prevents micelle formation before the molecules reach the Au surface.

  • Incubation: Add 10 µL of the 1 mM 4-MMBAME solution to the AuNP suspension. Vortex immediately and incubate for 2 hours at room temperature.

  • Self-Validation Check (UV-Vis): Measure the absorbance spectrum. A successful SAM formation will induce a slight red-shift in the LSPR peak (from ~520 nm to ~523 nm) due to the change in the local refractive index. Validation: If the peak shifts beyond 530 nm or broadens significantly, irreversible aggregation has occurred, and the batch must be discarded.

  • Purification: Centrifuge at 8,000 rcf for 10 minutes. Discard the supernatant to remove unbound ligands and resuspend the pellet in 1 mL of ultra-pure water.

G A Citrate-AuNPs (OD=1.0, 50nm) B Ligand Addition (4-MMBAME in EtOH) A->B 10 µL, 1 mM C SAM Assembly (Au-S Covalent Bond) B->C 2h Incubation D Centrifugation (8000 rcf, 10 min) C->D Remove Excess E SERS Nanotags (Stable Colloids) D->E Resuspend in H2O

SERS Nanotag Functionalization Workflow for 4-MMBAME.

Protocol 2: SERS Signal Acquisition and Stability Benchmarking

Causality: Low laser power is strictly maintained to prevent the photothermal degradation (demethoxylation) of the SAM layer.

  • Substrate Preparation: Drop-cast 5 µL of the purified 4-MMBAME-AuNPs onto a clean silicon wafer. Dry gently under a stream of N₂ gas. Causality: Silicon provides a flat, Raman-silent background, save for a sharp 520 cm⁻¹ peak that serves as an excellent external calibration standard.

  • Raman Acquisition: Excite the sample using a 785 nm laser at 1 mW power with a 10-second integration time.

  • Self-Validation Check (Internal Standard): Analyze the resulting spectra. Calculate the intensity ratio of the canonical aromatic ring breathing mode (~1075 cm⁻¹) to the unique methoxy C-O-C stretch (~1150 cm⁻¹). Validation: This internal peak ratio must remain constant (e.g., 1.5 ± 0.1) across multiple acquisitions. A fluctuating ratio indicates that the reporter is undergoing photobleaching or thermal degradation.

G N1 785nm Laser Excitation N2 AuNP LSPR Activation N1->N2 Photons N3 4-MMBAME Scattering N2->N3 EM Field N4 SERS Signal Detection N3->N4 Stokes Shift

Signal Transduction and Raman Scattering Pathway in SERS.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-Mercapto-2-methoxy-benzoic acid methyl ester

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Mercapto-2-methoxy-benzoic acid methyl ester. As researchers, scientists, and drug development professionals, our commitm...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Mercapto-2-methoxy-benzoic acid methyl ester. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that every step is part of a self-validating system for laboratory safety.

Part 1: Immediate Safety & Personal Protective Equipment (PPE)

Before any handling or disposal activities, it is crucial to establish a safe working environment. The volatile and malodorous nature of mercaptans necessitates stringent controls to prevent exposure.[1]

Core Safety Requirements:

  • Ventilation: All work with 4-Mercapto-2-methoxy-benzoic acid methyl ester, including weighing, transferring, and disposal procedures, must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A standard suite of PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting chemical safety goggles or a full-face shield.Protects against splashes of the chemical or treatment reagents.[2][3]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).Prevents skin contact. Gloves must be inspected before use and disposed of as solid hazardous waste after handling.[4]
Body Protection A flame-resistant lab coat.Protects against spills and contamination of personal clothing.
Respiratory Not required if work is performed in a fume hood.A fume hood provides adequate respiratory protection from vapors.

In Case of Accidental Exposure:

  • Inhalation: Immediately move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with copious amounts of soap and water.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Part 2: Waste Segregation & Collection

Proper segregation is the foundation of safe chemical waste disposal. Never mix incompatible waste streams.

  • Identify Waste Streams:

    • Neat (Pure) Compound: Unused or expired 4-Mercapto-2-methoxy-benzoic acid methyl ester.

    • Contaminated Liquid Waste: Solutions containing the compound (e.g., from reaction workups, chromatography fractions).

    • Contaminated Solid Waste: Gloves, weigh boats, pipette tips, silica gel, etc., that have come into contact with the compound.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for liquid waste (e.g., a glass bottle). Avoid metal containers for acidic or potentially corrosive waste.[5]

    • Solid waste should be collected in a separate, clearly labeled, sealed bag or container.

    • All waste containers must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "Waste 4-Mercapto-2-methoxy-benzoic acid methyl ester ". Include the approximate concentration if in solution.[6]

    • Store the sealed waste container in a designated satellite accumulation area within the lab, which should be under the direct supervision of laboratory personnel.[5][6]

Part 3: Laboratory-Scale Chemical Pre-treatment (Recommended)

The primary hazard associated with mercaptan-containing waste is its volatility and severe malodor. A highly effective and widely accepted laboratory procedure to mitigate this is the chemical oxidation of the thiol group.[1][7] This process converts the volatile, odorous mercaptan (R-SH) into a non-volatile and odorless sulfonic acid salt (R-SO₃⁻Na⁺), which is significantly less hazardous.

This pre-treatment is a recommended safety measure before collection by your institution's Environmental Health & Safety (EHS) department. Always check with your institutional EHS office to ensure on-site treatment is permitted. [8]

Experimental Protocol: Oxidation via Sodium Hypochlorite

Causality: Sodium hypochlorite (NaOCl), the active ingredient in household bleach, is a strong oxidizing agent that readily reacts with the electron-rich sulfur atom of the mercaptan.[9][10] This irreversible reaction effectively neutralizes the compound's most hazardous characteristics.

Materials:

  • Waste solution containing 4-Mercapto-2-methoxy-benzoic acid methyl ester.

  • Standard household bleach (~5-8% sodium hypochlorite) or a freshly prepared solution of calcium hypochlorite.

  • A suitably sized beaker or flask for the reaction.

  • Stir plate and stir bar.

  • pH paper or meter.

Procedure (perform in a chemical fume hood):

  • Preparation: Place the waste solution in a beaker or flask equipped with a stir bar. If the waste is a concentrated solution, it may be beneficial to dilute it with a compatible solvent (e.g., ethanol, THF) to better control the reaction.

  • Oxidant Addition: While stirring vigorously, slowly add the sodium hypochlorite solution to the waste. A significant excess of the oxidant is required to ensure complete reaction. A general rule is to add at least a 3-fold molar excess of NaOCl relative to the estimated amount of the mercaptan.

    • RSH + 3 NaOCl → RSO₃H + 3 NaCl

  • Control the Reaction: The oxidation of thiols is an exothermic reaction. Add the bleach slowly to maintain control of the temperature. If the reaction becomes too vigorous, the rate of addition should be slowed, and an ice bath can be used for cooling.

  • Reaction Time: Continue stirring the mixture for a minimum of 2 hours at room temperature to ensure the reaction goes to completion.

  • Verification: Carefully check for the absence of the characteristic mercaptan odor. If the smell persists, add more hypochlorite solution and continue stirring for another hour.[1]

  • Final Collection: Once the odor is gone, the treated aqueous solution must still be collected as hazardous waste. Label the container clearly as "Treated Aqueous Waste: Oxidized 4-Mercapto-2-methoxy-benzoic acid methyl ester " and include the other components of the solution.

Part 4: Final Disposal Pathway & Decontamination

Whether you perform the pre-treatment step or not, the final disposal of this chemical must be handled through the proper channels.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-Mercapto-2-methoxy-benzoic acid methyl ester.

G Disposal Workflow for 4-Mercapto-2-methoxy-benzoic acid methyl ester start Waste Generated (Pure, Solution, or Solid) segregate Segregate Waste Streams (Liquid vs. Solid) start->segregate label_container Use Labeled, Sealed, Compatible Waste Container segregate->label_container ask_treat Is On-Site Pre-Treatment Permitted & Desired? label_container->ask_treat perform_treat Perform Oxidation Protocol (See Part 3) ask_treat->perform_treat Yes collect_untreated Collect as Hazardous Mercaptan Waste ask_treat->collect_untreated No collect_treated Collect as Treated Aqueous Hazardous Waste perform_treat->collect_treated store Store in Designated Satellite Accumulation Area collect_untreated->store collect_treated->store contact_ehs Contact EHS for Pickup store->contact_ehs end Waste Properly Disposed contact_ehs->end

Caption: Disposal workflow from waste generation to final EHS hand-off.

Final Steps:

  • NEVER Pour Down the Drain: Under no circumstances should this chemical or its treated solution be poured down the sanitary sewer.[5][11] This is a violation of regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and can cause significant environmental damage.[5][11]

  • Arrange for Pickup: Contact your institution's EHS office or licensed hazardous waste disposal contractor to arrange for the pickup of your clearly labeled waste containers.[2][12]

Decontamination
  • Glassware: Rinse glassware with a small amount of a compatible solvent (e.g., ethanol) and collect this rinse as hazardous liquid waste. Then, immerse the glassware in a dilute bleach solution for several hours to oxidize any residual mercaptan before standard washing.

  • Surfaces: Wipe down the work area within the fume hood with a cloth dampened with a dilute bleach solution, followed by a water rinse. Dispose of the cloth as contaminated solid waste.

By adhering to these rigorous procedures, you contribute to a culture of safety and responsibility, ensuring that our vital research does not come at the cost of personal or environmental health.

References

  • Interscan Corporation. (2024, August 7). Understanding Mercaptans: Knowledge for Industrial Safety.
  • American Chemical Society. Regulation of Laboratory Waste.
  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Gas Processing & LNG. (2016, April 1). Remove mercaptans from hydrocarbon condensates and NGL streams.
  • Romero-Hernández, O., et al. (2020, April 3). Characteristics and Treatment of Wastewater from the Mercaptan Oxidation Process: A Comprehensive Review. MDPI.
  • Aerosol and Air Quality Research. A Novel Two-Stage Scrubbing Technology for Odor Control of Kitchen Waste Composting. Retrieved from Aerosol and Air Quality Research website.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Chem-Impex. 4-Methoxy-2-methyl-benzoic acid methyl ester.
  • MedicalLab Management. Laboratory Waste Management: The New Regulations.
  • Angene Chemical. (2025, February 11). Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from Environmental Marketing Services website.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • CymitQuimica. CAS 121-98-2: Methyl 4-methoxybenzoate.
  • Benchchem. Essential Guide to the Safe Disposal of Thiane-4-thiol.
  • PubChem. 4-Methoxy-2-methylbenzoic acid.
  • Benchchem. Proper Disposal of Thiol-PEG6-alcohol: A Step-by-Step Guide for Laboratory Professionals.
  • ChemicalBook. (2026, January 24). 4-Methoxybenzoic acid - Safety Data Sheet.
  • Loba Chemie. (2018, January 10). 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS.
  • Molbase. 4-methyl-2-methoxybenzoic acid methyl ester.
  • NIST. Benzoic acid, 4-methoxy-, methyl ester.
  • WIPO Patentscope. PROCESS FOR REMOVING AROMATIC COMPOUNDS WHICH ARE POLYCYCLIC AND SULFUR PRESENT IN CRUDE OIL OR DISTILLATES THEREOF.
  • Google Patents. A method of isolating and recovering thiol-containing compounds.
  • Google Patents. Method for removing thiol-contaminants from thioether solutions.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.